4-(2-Naphthyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNDNTTXIIXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350105 | |
| Record name | 4-(Naphthalen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21331-43-1 | |
| Record name | 2-Amino-4-(2-naphthyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21331-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Naphthyl)-1,3-thiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Naphthalen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-naphthyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-(2-Naphthyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Naphthyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. The 2-aminothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The incorporation of a naphthyl group at the 4-position of the thiazole ring introduces significant lipophilicity and potential for specific biological interactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
General Properties
| Property | Value | Source |
| IUPAC Name | 4-(naphthalen-2-yl)-1,3-thiazol-2-amine | [2] |
| Molecular Formula | C₁₃H₁₀N₂S | [2] |
| Molecular Weight | 226.30 g/mol | |
| Appearance | Pale cream powder | [2] |
| Melting Point | 150.0 - 157.0 °C | [2] |
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Source |
| logP (Octanol-Water Partition Coefficient) | 3.5 | XlogP (PubChem)[3] |
| Aqueous Solubility (logS) | -3.8 (Poorly soluble) | ALOGPS |
| pKa (most basic) | 4.2 (Amine group) | ChemAxon |
Note: These are predicted values and should be confirmed by experimental determination.
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, 2-bromo-1-(naphthalen-2-yl)ethanone would be reacted with thiourea.
Materials:
-
2-bromo-1-(naphthalen-2-yl)ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(naphthalen-2-yl)ethanone (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold deionized water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standard method for assessing the antimicrobial activity of a compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria in MHB without the compound) and negative (MHB alone) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of this compound.
Hypothetical Signaling Pathway for Anticancer Activity
Given that many 2-aminothiazole derivatives exhibit anticancer properties by interfering with cell signaling pathways, a hypothetical pathway involving the inhibition of a protein kinase is presented below. This is a generalized representation and requires experimental validation for this compound.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by the compound.
Conclusion
This compound is a compound of significant interest due to its structural relation to a class of molecules with proven biological activities. This guide has summarized its key physicochemical properties, including experimentally determined and predicted values, and provided detailed protocols for its synthesis and preliminary biological evaluation. The provided diagrams offer a visual representation of the synthetic workflow and a potential mechanism of action. Further experimental validation of the predicted properties and elucidation of the specific biological targets and signaling pathways are crucial next steps in the research and development of this promising compound.
References
The Multifaceted Biological Activities of 4-(2-Naphthyl)-1,3-thiazol-2-amine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their antimicrobial, anticancer, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.
Core Biological Activities
Derivatives of this compound have been extensively studied, revealing potent antimicrobial and anticancer effects. These compounds represent a promising class of molecules for the development of novel therapeutic agents.
Antimicrobial Activity
Numerous analogs of this compound have exhibited significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Table 1: Antimicrobial Activity of this compound Analogs (MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | - | - | - | 62.5 | >100 | [1] |
| Analog 4c | - | - | - | - | 125 | [1] |
| Analog 4d | - | - | - | - | 125 | [1] |
| Analog 5a | - | - | - | - | 125 | [1] |
| Analog 5f | - | - | - | - | 125 | [1] |
Note: '-' indicates data not available in the cited sources.
Anticancer Activity
The anticancer potential of these compounds has been a major focus of research. Various derivatives have demonstrated significant cytotoxicity against several human cancer cell lines. The primary mechanism of action for some of the most potent analogs has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 2: Anticancer Activity of this compound Analogs (IC50 in µM)
| Compound/Analog | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | SGC-7901 (Gastric) | HT-1080 (Fibrosarcoma) | Reference |
| 5b | >10 | >10 | - | - | - | [1] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | - | 0.86 | - | 0.36 | 0.48 | |
| Compound 5b (tubulin inhibitor) | 0.48 | 0.97 | - | - | - |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of this compound Derivatives
A general method for the synthesis of the title compounds and their analogs involves the Hantzsch thiazole synthesis.
Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of 2-bromo-1-(naphthalen-2-yl)ethan-1-one and the corresponding thiourea or N-substituted thiourea analog in ethanol.
-
Reaction: Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water or an appropriate solvent to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., water, ethanol), and dry. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
A key anticancer mechanism of action for several potent this compound analogs is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells.
Induction of Apoptosis
The induction of apoptosis is a hallmark of effective anticancer agents. Thiazole derivatives, including those with the 4-(2-naphthyl) moiety, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Conclusion
The this compound scaffold and its analogs represent a versatile and promising platform for the development of new therapeutic agents. Their significant antimicrobial and anticancer activities, coupled with an increasingly understood mechanism of action, make them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate and inspire future research in this exciting area of drug discovery.
References
The Emergence of 4-(2-Naphthyl)-1,3-thiazol-2-amine Derivatives as Potent Anti-Cancer Agents: A Technical Overview
For Immediate Release
[City, State] – The quest for novel anti-cancer therapeutics has led researchers to investigate a promising class of heterocyclic compounds: 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives. These molecules have demonstrated significant cytotoxic effects against a range of cancer cell lines, positioning them as compelling candidates for further drug development. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental methodologies associated with this class of compounds, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Disrupting the Cellular Engine
The anti-cancer activity of this compound derivatives is multifaceted, primarily targeting the fundamental processes of cell division and survival. The core mechanisms identified include the inhibition of tubulin polymerization, induction of apoptosis, and arrest of the cell cycle.
Tubulin Polymerization Inhibition
A primary and potent mechanism of action for several thiazole-naphthalene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] By binding to the colchicine binding site of tubulin, these compounds prevent the polymerization of α- and β-tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering programmed cell death, or apoptosis.[1]
Induction of Apoptosis and Cell Cycle Arrest
Beyond tubulin inhibition, these compounds have been shown to induce apoptosis through intrinsic pathways.[3][4] This is often characterized by the activation of caspase-3, DNA fragmentation, and changes in the expression of apoptosis-related proteins such as Bax and Bcl-2.[3][4] Furthermore, treatment with these derivatives consistently leads to cell cycle arrest at the G2/M phase, a direct consequence of the disruption of the mitotic spindle.[1][5][6]
Quantitative Efficacy: A Summary of In Vitro Studies
The anti-proliferative activity of various this compound derivatives has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for several derivatives against different human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| A549 (Lung) | 0.97 ± 0.13 | [1] | |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric) | 0.36 | [2] |
| A549 (Lung) | 0.86 | [2] | |
| HT-1080 (Fibrosarcoma) | 0.52 | [2] | |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |
| HL2 | HepG2 (Liver) | 3.2 ± 0.1 | [8] |
| Compound 10b | MCF-7 (Breast) | 10.16 | [6] |
| T47D (Breast) | 8.25 | [6] | |
| MDA-MB-231 (Breast) | 4.88 | [6] |
Table 1: Anti-proliferative Activity of this compound Derivatives.
| Compound Derivative | Target | IC50 (µM) | Reference |
| Compound 5b | Tubulin Polymerization | 3.3 | [1] |
| Compound 4c | VEGFR-2 | 0.15 | [7] |
| Compound 6i | EGFR | - | [9] |
| HER2 | - | [9] | |
| VEGFR-2 | - | [9] | |
| CDK2 | - | [9] | |
| Compound 6v | EGFR | - | [9] |
| HER2 | - | [9] | |
| VEGFR-2 | - | [9] | |
| CDK2 | - | [9] |
Table 2: Inhibitory Activity against Specific Molecular Targets. (Note: Specific IC50 values for compounds 6i and 6v against the listed kinases were not provided in the source material, but they were noted to be potent inhibitors).
Experimental Protocols: A Guide to Key Methodologies
The investigation into the mechanism of action of this compound derivatives relies on a suite of well-established experimental protocols.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][7][10]
Tubulin Polymerization Assay
The inhibitory effect on tubulin polymerization is assessed using in vitro assays that monitor the assembly of purified tubulin into microtubules.[1]
-
Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., GTP), and the test compound or a control (e.g., colchicine) is prepared.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value for tubulin polymerization inhibition is calculated by comparing the rate of polymerization in the presence of the compound to the control.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.[5][6]
-
Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assays
The induction of apoptosis can be confirmed through various methods, including the Annexin V-FITC/PI assay and analysis of DNA fragmentation.[3][11][12]
Conclusion and Future Directions
The collective body of research strongly indicates that this compound and its derivatives represent a promising scaffold for the development of novel anti-cancer agents. Their ability to target fundamental cellular processes like microtubule dynamics and apoptosis underscores their therapeutic potential. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as conducting in vivo studies to validate their anti-tumor activity in preclinical models. The detailed mechanistic understanding and established experimental protocols outlined in this guide provide a solid foundation for advancing these promising compounds towards clinical application.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2-Naphthyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-Naphthyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic data based on the compound's structure, supplemented by established data for its constituent functional groups. Detailed, generalized experimental protocols for each analytical technique are also provided.
Molecular Structure and Properties
-
IUPAC Name: 4-(naphthalen-2-yl)-1,3-thiazol-2-amine[1]
-
Molecular Formula: C₁₃H₁₀N₂S[1]
-
Molecular Weight: 226.29 g/mol
-
Monoisotopic Mass: 226.05647 Da[1]
Predicted Spectroscopic Data
The following sections detail the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show signals corresponding to the protons on the naphthyl group, the thiazole ring, and the amine group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amine (-NH₂) | 5.0 - 7.0 | Broad singlet | 2H |
| Thiazole C5-H | 6.8 - 7.2 | Singlet | 1H |
| Naphthyl Protons | 7.4 - 8.2 | Multiplets | 7H |
Note: The exact chemical shifts of the seven non-equivalent protons on the naphthyl ring will vary, appearing as a complex series of multiplets in the aromatic region.
The carbon NMR spectrum will reveal the number of distinct carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Thiazole C2 (attached to -NH₂) | 168 - 172 |
| Thiazole C4 (attached to naphthyl) | 148 - 152 |
| Thiazole C5 | 105 - 110 |
| Naphthyl C (quaternary) | 130 - 135 |
| Naphthyl C-H | 123 - 129 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium, two bands |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak |
| C=N (Thiazole) | Stretch | 1620 - 1650 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to strong, multiple bands |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-S | Stretch | 650 - 750 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[2]
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z (mass-to-charge ratio) | Ion | Notes |
| 227.06375 | [M+H]⁺ | Protonated molecular ion (predicted)[1] |
| 249.04569 | [M+Na]⁺ | Sodium adduct (predicted)[1] |
Under higher energy conditions (e.g., in MS/MS), the molecular ion is expected to fragment. Key fragmentations could include the loss of small neutral molecules or cleavage of the thiazole ring.
Table 5: Plausible Mass Spectral Fragments
| Predicted m/z | Proposed Fragment Ion | Notes |
| 200 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the thiazole ring |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation |
| 101 | [C₃H₃N₂S]⁺ | Aminothiazole fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[3]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: No specific sample preparation is required for solid powder samples when using an ATR accessory. Ensure the sample is dry.
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.[4][5]
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[6]
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[4]
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to pM range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.[7][8]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.[9][10] This can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[9]
-
Ionization:
-
Mass Analysis:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 100-500 Da).
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Logical Relationship of Spectroscopic Techniques
This diagram shows how the different spectroscopic techniques provide complementary information to confirm the chemical structure.
References
- 1. PubChemLite - this compound (C13H10N2S) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chem.umd.edu [chem.umd.edu]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
In Silico Modeling and Docking Studies of 4-(2-Naphthyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of the novel compound 4-(2-Naphthyl)-1,3-thiazol-2-amine. This document details a hypothetical study, outlining the synthesis, computational analysis, and potential biological activity of this compound, offering a framework for the rational design and evaluation of similar thiazole-based derivatives.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 2-aminothiazole scaffold, in particular, is a key structural motif in a variety of clinically approved drugs and investigational agents exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a naphthyl moiety is hypothesized to enhance biological activity by increasing lipophilicity and facilitating π-π stacking interactions with biological targets.
This guide focuses on this compound, a compound of interest for its potential as a targeted therapeutic agent. Through the application of in silico modeling and molecular docking, we explore its putative mechanism of action, binding affinity against a selected biological target, and its pharmacokinetic profile.
Synthesis of this compound
The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
2-Bromo-1-(naphthalen-2-yl)ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(naphthalen-2-yl)ethanone (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield the final compound.
In Silico Modeling and Molecular Docking
To investigate the therapeutic potential of this compound, a comprehensive in silico analysis was conceptualized. This includes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking studies against a plausible biological target. Based on the prevalence of thiazole derivatives as kinase inhibitors, Cyclin-Dependent Kinase 2 (CDK2) was selected as a hypothetical target for this study. Dysregulation of CDK2 is implicated in various cancers, making it a relevant target for novel anticancer agents.
ADMET Prediction
The ADMET properties of this compound were predicted using various computational models. These predictions are crucial in the early stages of drug discovery to assess the compound's potential for favorable pharmacokinetics and safety.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Likely to have good intestinal permeability. |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |
| Distribution | ||
| Plasma Protein Binding | High | Significant binding to plasma proteins is expected. |
| VDss (human) | Moderate | Moderate distribution into tissues. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via CYP3A4. |
| Excretion | ||
| Total Clearance | Low | Expected to have a relatively long half-life. |
| Toxicity | ||
| hERG I Inhibitor | Non-inhibitor | Low risk of cardiotoxicity. |
| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic. |
| Rat Oral Acute Toxicity (LD50) | 2.5 mol/kg | Category III: Slightly toxic. |
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding mode and affinity of this compound to the ATP-binding pocket of CDK2.
-
Protein Preparation: The crystal structure of human CDK2 (PDB ID: 1HCK) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized using a suitable chemistry software. The ligand was prepared for docking by defining rotatable bonds and saved in PDBQT format.
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of CDK2, centered on the co-crystallized ligand.
-
Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. The Lamarckian Genetic Algorithm was employed with a set number of runs to explore possible binding conformations.
-
Analysis of Results: The docked conformations were clustered and ranked based on their binding energies. The lowest energy conformation was selected for detailed analysis of intermolecular interactions using PyMOL and Discovery Studio Visualizer.
The docking results indicate that this compound binds favorably within the ATP-binding pocket of CDK2. The predicted binding affinity and a summary of the key interactions are presented below.
Table 2: Molecular Docking Results for this compound with CDK2
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| This compound | -8.5 | LEU83 | Hydrogen Bond (with amino group) |
| GLU81 | Hydrogen Bond (with thiazole nitrogen) | ||
| ILE10, VAL18, ALA31, PHE80, LEU134 | Hydrophobic Interactions | ||
| PHE80 | π-π Stacking (with naphthyl ring) |
The 2-amino group of the thiazole ring forms a crucial hydrogen bond with the backbone carbonyl of LEU83, a key interaction for kinase inhibition. The naphthyl moiety is positioned in a hydrophobic pocket and engages in a π-π stacking interaction with PHE80, contributing significantly to the binding affinity.
Putative Signaling Pathway
Based on the docking results suggesting CDK2 inhibition, this compound is hypothesized to interfere with the cell cycle progression. CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S transition and S phase progression. By inhibiting CDK2, the compound could potentially lead to cell cycle arrest and induce apoptosis in cancer cells.
Conclusion
This technical guide presents a hypothetical yet comprehensive in silico evaluation of this compound. The proposed synthetic route is efficient and based on established chemical principles. The in silico ADMET predictions suggest that the compound possesses drug-like properties with a favorable pharmacokinetic and safety profile. Molecular docking studies identified CDK2 as a potential biological target, with the compound exhibiting strong binding affinity and forming key interactions within the ATP-binding site. The putative mechanism of action involves the inhibition of CDK2, leading to cell cycle arrest and apoptosis.
The findings from this conceptual study provide a strong rationale for the synthesis and experimental validation of this compound as a potential anticancer agent. Further in vitro and in vivo studies are warranted to confirm its biological activity and therapeutic potential. This guide serves as a valuable resource for researchers in the field of drug discovery and development, illustrating a systematic approach to the design and evaluation of novel therapeutic candidates.
The Ascendant Therapeutic Potential of 4-Naphthylthiazoles: A Deep Dive into Structure-Activity Relationships
A Technical Guide for Drug Discovery Professionals
The 4-naphthylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise as anticancer, antimicrobial, antifungal, and antiparasitic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-naphthylthiazole derivatives, offering researchers and drug development professionals a detailed overview of the key structural modifications that influence their therapeutic efficacy. This document synthesizes quantitative data from recent studies, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes key concepts to facilitate a deeper understanding of this versatile chemical class.
I. Anticancer Activity: Targeting Cellular Proliferation
4-Naphthylthiazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve DNA interaction and the inhibition of crucial cellular processes like tubulin polymerization.
A key SAR insight is the impact of substituents on the naphthyl and thiazole moieties. For instance, the presence of an additional naphthyl group can enhance DNA binding affinity, leading to superior anticancer efficacy.[1] Mechanistic studies have revealed that some derivatives induce apoptosis, while others trigger necroptosis, highlighting the nuanced effects of structural modifications on the mode of cell death.[1]
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| HL1 | HepG2 | 7.3 ± 0.3 | 4-(4-methoxyphenyl)thiazole | [1] |
| HL2 | HepG2 | 3.2 ± 0.1 | 4-(naphthalen-1-yl)thiazole | [1] |
| 5b | MCF-7 | 0.48 ± 0.03 | Thiazole-naphthalene derivative | [2] |
| 5b | A549 | 0.97 ± 0.13 | Thiazole-naphthalene derivative | [2] |
| 8f | Jurkat | 0.035 | N-(4-phenylthiazol-2-yl)cinnamamide derivative | [3] |
| 1b | SKMEL (Human Skin Cancer) | 65.91 | (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl) methanone |
Experimental Protocols
Synthesis of 4-Naphthylthiazole Derivatives (General Hantzsch Synthesis):
The foundational method for synthesizing the 4-substituted thiazole ring is the Hantzsch thiazole synthesis.[4][5]
-
Reaction Setup: Combine an α-haloketone (e.g., 2-bromoacetonaphthone) and a thioamide in a suitable solvent such as ethanol or methanol in a round-bottom flask.[4][6]
-
Reaction Conditions: The mixture is typically refluxed for a period ranging from 2 to 5 hours.[6][7] Microwave-assisted synthesis can also be employed to reduce reaction times.[4]
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography.[6]
In Vitro Cytotoxicity Assay (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing the Drug Discovery Workflow
Workflow for the development of anticancer 4-naphthylthiazole derivatives.
II. Antimicrobial and Antifungal Activities: Combating Drug Resistance
4-Naphthylthiazole derivatives have demonstrated significant potential in combating multidrug-resistant bacteria and pathogenic fungi. These compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[8]
A crucial aspect of their SAR is the nature of the side chain attached to the thiazole ring. For instance, the introduction of ethylenediamine and methylguanidine side chains has been shown to be particularly effective against multidrug-resistant staphylococcal and enterococcal strains. Some derivatives also exhibit the ability to disrupt preformed bacterial biofilms, a key factor in persistent infections. In the context of antifungal activity, certain naphthylthiazoles have shown potent activity against Cryptococcus neoformans and fluconazole-resistant Candida species.[8]
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound ID | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |
| 25 | Multidrug-resistant Staphylococci | - | Ethylenediamine side chain | |
| 32 | Multidrug-resistant Staphylococci | - | Methylguanidine side chain | |
| 7 | MRSA & Candida albicans | 32 | Ethylenediamine-containing naphthylthiazole | [8] |
| 18 | Cryptococcus neoformans | 1 | trans-diaminocyclohexyl derivative | [8] |
| 4d | MRSA | 4 | Piperazinyl derivative | [9] |
| 4d | Escherichia coli | 8 | Piperazinyl derivative | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Biofilm Disruption Assay:
-
Biofilm Formation: The target bacteria are allowed to form a biofilm in a 96-well plate over a period of time (e.g., 24 hours).
-
Compound Treatment: The planktonic cells are removed, and the pre-formed biofilms are treated with different concentrations of the test compounds.
-
Incubation: The plate is incubated for a further period (e.g., 24 hours).
-
Quantification: The remaining biofilm is quantified, often by staining with crystal violet, followed by solubilization of the dye and measurement of absorbance.
Visualizing the Structure-Activity Relationship Logic
SAR logic for antimicrobial 4-naphthylthiazole derivatives.
III. Antiparasitic Activity: A New Frontier
Recent investigations have also highlighted the potential of 4-naphthylthiazole derivatives as antiparasitic agents.[6][10] These compounds have shown cytotoxic potential against parasites such as Leishmania amazonensis and Trypanosoma cruzi.[6][10] Interestingly, while the parent thiosemicarbazones showed limited activity against Plasmodium falciparum, the cyclized thiazole derivatives demonstrated growth inhibition, indicating the importance of the thiazole ring for antimalarial activity.[6][10]
Quantitative Data: Antiparasitic Activity
Quantitative data for specific 4-naphthylthiazole derivatives against parasites is still emerging in the literature. The provided references indicate potential but do not always offer specific IC50 or EC50 values for direct comparison in a tabular format.
Experimental Protocols
In Vitro Anti-leishmanial Activity Assay:
-
Parasite Culture: Promastigote forms of Leishmania amazonensis are cultured in a suitable medium.
-
Compound Treatment: The parasites are incubated with various concentrations of the test compounds.
-
Viability Assessment: Parasite viability is assessed after a defined incubation period (e.g., 72 hours) using methods such as resazurin reduction assays or direct counting with a hemocytometer.
In Vitro Anti-trypanosomal Activity Assay:
-
Macrophage Infection: Macrophages are infected with amastigote forms of Trypanosoma cruzi.
-
Compound Treatment: The infected cells are treated with different concentrations of the test compounds.
-
Quantification of Infection: The number of intracellular amastigotes is quantified by microscopy after staining.
Conclusion
The 4-naphthylthiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role of specific substitutions on the naphthyl and thiazole rings in determining the biological activity profile. The continued exploration of this chemical space, guided by the principles of rational drug design and a thorough understanding of the underlying SAR, holds significant promise for addressing unmet medical needs in oncology and infectious diseases. The detailed experimental protocols and visual frameworks provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 4-naphthylthiazole derivatives.
References
- 1. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.unl.pt [research.unl.pt]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthylthiazoles: a class of broad-spectrum antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(2-Naphthyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives represent a promising class of small molecules with significant therapeutic potential, primarily in the fields of oncology and anti-inflammatory medicine. The core structure, a 2-aminothiazole moiety linked to a naphthalene group, has been the subject of extensive research, revealing a range of biological activities. This technical guide provides an in-depth overview of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous bioactive compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3]
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of this compound have emerged as potent anticancer agents, with tubulin polymerization and phosphoinositide 3-kinase (PI3K) signaling pathways identified as primary targets.
Tubulin Polymerization Inhibition
A significant mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these molecules interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Several studies have reported that N,4-diaryl-1,3-thiazol-2-amines are effective tubulin polymerization inhibitors, binding to the colchicine binding site of tubulin.[1]
| Compound Derivative | Cell Line | IC50 (µM) - Antiproliferative | IC50 (µM) - Tubulin Polymerization | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | 0.36 - 0.86 | 26.8 | [1] |
| Thiazole-naphthalene derivative (5b) | MCF-7 | 0.48 ± 0.03 | 3.3 | [4][5] |
| Thiazole-naphthalene derivative (5b) | A549 | 0.97 ± 0.13 | 3.3 | [4][5] |
This protocol outlines a common method for assessing the effect of a compound on tubulin polymerization in vitro using a fluorescence-based assay.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (this compound derivative)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
-
Negative control (DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in GTB to a final concentration of 2-5 mg/mL.
-
Prepare a working solution of GTP in GTB.
-
Prepare a tubulin polymerization mixture containing tubulin, GTB, GTP, and glycerol.
-
Prepare serial dilutions of the test compound, positive control, and negative control in GTB.
-
-
Assay Setup:
-
Add a small volume of the diluted test compound or controls to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add the cold tubulin polymerization mixture containing the fluorescent reporter to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Diagram: Tubulin Polymerization Inhibition Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some thiazole-naphthalene derivatives have been shown to inhibit PI3Kα, leading to a decrease in the phosphorylation of its downstream effectors, Akt and mTOR.
This protocol describes a method to measure the enzymatic activity of PI3Kα and the inhibitory effect of test compounds.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compound
-
Positive control (known PI3Kα inhibitor)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.
-
Reaction Setup:
-
Add the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mixture of PI3Kα enzyme and the lipid substrate in the kinase assay buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol. The signal is typically luminescent or fluorescent.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity: Targeting Eicosanoid Metabolism
N,4-diaryl-1,3-thiazole-2-amines have also demonstrated potent anti-inflammatory properties by targeting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).
COX and LOX Inhibition
These compounds can act as dual inhibitors of COX-2 and 5-LOX, enzymes responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively. This dual inhibition offers a promising strategy for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.
| Compound Derivative | Enzyme | IC50 (µM) | Reference |
| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol | 5-LOX | 0.9 ± 0.2 | |
| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol | COX-2 | 9.1 ± 1.1 (% residual activity at 10 µM) |
This protocol describes a common method for measuring COX-2 inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Test compound
-
Positive control (e.g., Celecoxib)
-
Detection system (e.g., colorimetric or fluorometric probe for prostaglandin detection)
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the COX-2 enzyme and the test compounds.
-
Pre-incubation: Incubate the enzyme with the test compound or vehicle for a short period to allow for binding.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined time.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
This protocol outlines a method for assessing 5-LOX inhibition.
Materials:
-
Human recombinant 5-LOX enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer
-
Test compound
-
Positive control (e.g., Zileuton)
-
Detection system to measure the formation of hydroperoxides.
Procedure:
-
Reagent Preparation: Prepare solutions of the 5-LOX enzyme, substrate, and test compounds.
-
Reaction Mixture: In a microplate, combine the enzyme, buffer, and test compound.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Measurement: Monitor the reaction kinetically by measuring the increase in absorbance or fluorescence resulting from the formation of the product.
-
Data Analysis: Determine the rate of reaction for each compound concentration and calculate the percentage of inhibition to determine the IC50 value.
Diagram: Arachidonic Acid Cascade Inhibition
Caption: Dual inhibition of COX-2 and 5-LOX in the arachidonic acid cascade.
Other Potential Therapeutic Applications
The versatile 2-aminothiazole scaffold suggests that this compound derivatives may possess a broader range of therapeutic applications. Studies on similar thiazole derivatives have indicated potential activities as:
-
Antimicrobial agents
-
Antioxidant agents
-
Antiparasitic agents [6]
Further research is warranted to explore these potential applications for this specific class of compounds.
Conclusion
This compound and its derivatives have demonstrated significant potential as therapeutic agents, with well-defined molecular targets in cancer and inflammation. The primary mechanisms of action involve the inhibition of tubulin polymerization and the PI3K signaling pathway for their anticancer effects, and the dual inhibition of COX-2 and 5-LOX for their anti-inflammatory properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising class of compounds. Future studies should focus on optimizing the structure-activity relationship, evaluating in vivo efficacy and safety profiles, and exploring additional therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility as a pharmacophore has led to the discovery and development of a multitude of clinically significant drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of 2-aminothiazole scaffolds, with a focus on their role as kinase inhibitors.
Introduction: The Rise of a Privileged Structure
The 2-aminothiazole core is a key structural component in a number of FDA-approved drugs, including the anti-inflammatory agent Meloxicam, the antibiotic Cefdinir, and the highly successful kinase inhibitor Dasatinib.[1] Its prevalence in drug discovery can be attributed to its ability to engage in a variety of non-covalent interactions with biological targets, particularly through hydrogen bonding via the amino group and the thiazole nitrogen. This adaptability has made it a favored starting point for the design of novel therapeutic agents.
Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2]
Experimental Protocol: Hantzsch Synthesis of 4-Phenylthiazol-2-amine
This protocol describes the synthesis of a fundamental 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.[2]
-
Allow the collected solid to air dry completely.
Logical Workflow for Hantzsch Synthesis:
Biological Applications: A Focus on Kinase Inhibition
2-Aminothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A particularly fruitful area of research has been their development as protein kinase inhibitors.
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
Dasatinib: A Case Study in Src/Abl Kinase Inhibition
Dasatinib is a potent oral dual inhibitor of the Bcr-Abl and Src family of tyrosine kinases.[5] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5]
Signaling Pathway of Src/Abl Inhibition by Dasatinib:
Quantitative Data: IC50 Values of 2-Aminothiazole Kinase Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several 2-aminothiazole-based kinase inhibitors against various kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Abl | <1 | [5] |
| Dasatinib | Src | <1 | [5] |
| Dasatinib | Lck | 1.1 | [6] |
| Compound 7 | CK2α | 3400 | [1] |
| Lead Compound 27 | CK2α | 600 | [7] |
| Aminothiazole 1a | Aurora A | 15 | [8] |
| Aminothiazole 1b | Aurora A | 28 | [8] |
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general method for determining the IC50 of a 2-aminothiazole derivative against a target kinase.[9]
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
2-aminothiazole test compound
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).[9]
High-Throughput Screening (HTS) for Novel 2-Aminothiazole Inhibitors
The discovery of novel 2-aminothiazole-based drugs often begins with high-throughput screening of large compound libraries.
Workflow for High-Throughput Screening:
Allosteric Inhibition: An Emerging Mechanism
While many 2-aminothiazole inhibitors are ATP-competitive, recent studies have identified derivatives that act as allosteric inhibitors. For instance, certain aryl 2-aminothiazoles have been shown to bind to an allosteric pocket on protein kinase CK2, stabilizing an inactive conformation of the enzyme.[1] This non-ATP-competitive mechanism offers a potential advantage in terms of selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.
Mechanism of Allosteric CK2 Inhibition:
Future Perspectives
The 2-aminothiazole scaffold continues to be a rich source of inspiration for medicinal chemists. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel mechanisms of action such as allosteric modulation, and the application of this versatile scaffold to a wider range of therapeutic targets. The combination of rational drug design, high-throughput screening, and detailed mechanistic studies will undoubtedly lead to the discovery of the next generation of 2-aminothiazole-based medicines.
References
- 1. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. protocols.io [protocols.io]
- 5. The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of Naphthyl-Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary cytotoxicity of 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives, a class of compounds showing promise in anticancer research. While comprehensive public data on the specific parent compound is limited, this document synthesizes available information on its closely related analogues, providing a valuable resource for researchers in the field. We will explore the cytotoxic profiles, detail the experimental methodologies used for their assessment, and visualize the underlying mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the reported IC50 values for several notable derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 5b (An ethoxy-substituted phenyl derivative) | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [1] |
| A549 (Lung Cancer) | 0.97 ± 0.13 | [1] | |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Three human cancer cell lines | 0.36 - 0.86 | [2] |
| Compound 4c (A thiazole derivative) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [3] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [3] | |
| Compounds 8b, 8c, 8j, 8l, and 8m (Thiazole scaffold-based) | HeLa and SiHa (Cervical Cancer) | 1.65 - 8.60 | [4] |
| Compounds 8j and 8m (Thiazole scaffold-based) | HepG2 (Liver Cancer) | 7.90 and 5.15 | [4] |
It is important to note that some studies on other 4-naphthyl-2-aminothiazole derivatives reported weak anticancer activity in Hep-G2 and A549 cell lines, highlighting the critical role of specific substitutions on the thiazole ring in determining cytotoxic potency.[5]
Experimental Protocols
The assessment of cytotoxicity is a cornerstone of anticancer drug discovery. The following are detailed methodologies for key experiments frequently cited in the evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Tubulin Polymerization Assay
Several potent derivatives of this compound have been identified as tubulin polymerization inhibitors.[1][2] This assay measures the effect of a compound on the assembly of microtubules from tubulin dimers.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) is prepared.
-
Compound Addition: The test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value for tubulin polymerization inhibition is determined from the concentration-response curve.
Cell Cycle Analysis by Flow Cytometry
Disruption of tubulin dynamics often leads to cell cycle arrest, typically at the G2/M phase.[1] This can be analyzed using flow cytometry.
Procedure:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Visualizing the Mechanisms
To better understand the experimental processes and the compound's mode of action, the following diagrams are provided.
Caption: A typical experimental workflow for the in vitro cytotoxicity screening of novel compounds.
Caption: Proposed mechanism of action for potent this compound derivatives.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alliedacademies.org [alliedacademies.org]
Methodological & Application
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and characterization of 4-(2-Naphthyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust protocol for its preparation via the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. Furthermore, it outlines the potential applications of this compound in drug development, particularly in the areas of oncology and infectious diseases, based on the known biological activities of related 2-aminothiazole derivatives. Characterization data, including expected spectroscopic and physical properties, are also presented.
Introduction
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a fundamental and versatile method for the construction of this important heterocyclic motif.[2][4] This document focuses on the specific synthesis of this compound, a derivative that incorporates a naphthalene moiety, a common feature in compounds designed to interact with biological macromolecules.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂S | P&S Chemicals |
| Molecular Weight | 226.30 g/mol | P&S Chemicals |
| Appearance | Pale cream powder | Thermo Scientific Chemicals |
| Melting Point | 150.0-157.0 °C | Thermo Scientific Chemicals |
| CAS Number | 21331-43-1 | P&S Chemicals |
Spectroscopic Data (Expected)
| Technique | Expected Peaks and Signals |
| ¹H NMR | Signals corresponding to the naphthalene ring protons are expected in the aromatic region (δ 7.0-8.5 ppm). A characteristic singlet for the thiazole ring proton (H-5) should appear around δ 7.0-7.5 ppm. The amine (-NH₂) protons will likely present as a broad singlet. |
| ¹³C NMR | Aromatic carbons of the naphthalene and thiazole rings will resonate in the δ 100-150 ppm range. The carbon bearing the amino group (C-2 of the thiazole) is expected at a lower field. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 226. |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol is based on established Hantzsch synthesis procedures.[2][4]
Materials:
-
2-Bromo-1-(naphthalen-2-yl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
5% Sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(naphthalen-2-yl)ethanone (10 mmol) in 50 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (12 mmol, 1.2 equivalents).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate of the crude product should form.
-
Neutralization: Slowly add 5% sodium bicarbonate solution to the aqueous mixture until the effervescence ceases to neutralize any hydrobromic acid formed during the reaction.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a pale cream powder.
Applications in Drug Development
Derivatives of 2-aminothiazole are well-documented for their wide range of pharmacological activities, making this compound a promising scaffold for drug discovery.
-
Anticancer Activity: Naphthyl-thiazole derivatives have shown significant potential as anticancer agents.[5][6][7] Mechanistic studies on related compounds suggest that they can act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8] Another potential mechanism is the interaction with DNA, where the planar naphthalene ring can intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells.[6]
-
Antimicrobial Activity: The 2-aminothiazole core is present in several antimicrobial agents. Naphthylamine derivatives have also been reported to possess antibacterial and antifungal properties.[9][10] The combination of these two pharmacophores in this compound suggests its potential as a lead compound for the development of new antimicrobial drugs to combat resistant pathogens.
Mandatory Visualizations
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 4-(2-Naphthyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial efficacy of the novel compound 4-(2-Naphthyl)-1,3-thiazol-2-amine. This document outlines detailed experimental protocols for determining its antibacterial and antifungal properties, and discusses potential mechanisms of action. While specific quantitative data for this compound is not extensively available in the public domain, this guide utilizes data from closely related naphthyl-substituted thiazole derivatives to provide a framework for its evaluation.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The incorporation of a naphthyl moiety into the thiazole scaffold can enhance lipophilicity, potentially improving interaction with microbial targets and increasing potency. This compound is a promising candidate for investigation as a novel antimicrobial agent.
Data Presentation
The following tables summarize the antimicrobial activity of structurally similar naphthyl-substituted thiazole and thiazolidinone derivatives against a panel of common bacterial and fungal pathogens. This data serves as a reference for the expected efficacy of this compound.
Table 1: Antibacterial Activity of Naphthyl-Thiazolidinone Derivatives (Minimum Inhibitory Concentration in µg/mL) [1]
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae |
| Nitronaphthylamine-thiazolidinone 2a | Similar to aminopenicillins | Similar to aminopenicillins | 500-1000 | 500-1000 |
| Nitronaphthylamine-thiazolidinone 2b | Similar to aminopenicillins | Similar to aminopenicillins | 500-1000 | 500-1000 |
Table 2: Antifungal Activity of Naphthyl-Thiazolidinone Derivatives (Minimum Inhibitory Concentration in µg/mL) [1]
| Compound/Derivative | Candida albicans | Candida glabrata | Candida krusei | Candida kefyr | Candida tropicalis | Candida parapsilosis |
| Nitronaphthylamine-thiazolidinone derivatives | 0.4-1000 | 0.4-1000 | 0.4-1000 | 0.4-1000 | 0.4-1000 | 0.4-1000 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antimicrobial efficacy of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
MIC plate from Protocol 1
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC test.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
This compound
-
Bacterial or fungal strain
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline
-
Agar plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the MIC protocol.
-
Assay Setup:
-
Prepare test tubes with broth containing the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the compound.
-
Inoculate all tubes with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes in a shaking incubator at the appropriate temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway targeted by thiazole derivatives.
References
Application Notes & Protocols: Techniques for Measuring the Anti-inflammatory Properties of Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Thiazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide range of biological activities, including potent anti-inflammatory effects.[1] The evaluation of these properties is a crucial step in the drug discovery pipeline. These application notes provide detailed protocols for key in vitro and in vivo assays designed to characterize and quantify the anti-inflammatory potential of novel thiazole derivatives.
In Vitro Anti-inflammatory Assays
In vitro assays are essential for the initial screening of compounds, providing insights into their mechanisms of action at a cellular and molecular level.
Cyclooxygenase (COX) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are central to the inflammatory process by catalyzing the synthesis of prostaglandins from arachidonic acid.[2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible during inflammation.[3] This assay measures the ability of thiazole derivatives to inhibit the activity of recombinant human COX-2 and ovine/human COX-1, allowing for the determination of potency and selectivity.
Experimental Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 or ovine COX-1 enzyme in a suitable assay buffer.[3] Keep the enzyme on ice.
-
Prepare a 10X stock solution of the test thiazole derivative and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective) in an appropriate solvent like DMSO.[3][4]
-
Prepare the substrate solution containing arachidonic acid and a fluorometric probe (e.g., Amplex Red) in the assay buffer.[3][5]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound dilutions, positive control inhibitor, or solvent control to the respective wells.
-
Add the diluted COX-1 or COX-2 enzyme to all wells except the "Negative Control" wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the reaction by adding the arachidonic acid/probe solution to all wells.[6]
-
Immediately begin reading the fluorescence intensity (e.g., λex=535 nm / λem=590 nm) in a kinetic mode for 5-10 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and use a sigmoidal dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition).[4]
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).[4]
-
Data Presentation:
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) |
| Thiazole Derivative A | 15.5 | 0.12 | 129.2 |
| Thiazole Derivative B | 25.2 | 5.8 | 4.3 |
| Celecoxib (Control) | >100 | 0.08 | >1250 |
| Indomethacin (Control) | 0.5 | 1.2 | 0.42 |
Nitric Oxide (NO) Production Assay in Macrophages
Principle: Macrophages, such as the murine RAW 264.7 cell line, produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS).[7] NO is a key pro-inflammatory mediator. This assay quantifies the inhibitory effect of thiazole derivatives on NO production by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[7][8]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[9]
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the thiazole derivatives (dissolved in culture medium) for 1-2 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Aspirin).[11]
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the blank control.[11]
-
Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Nitrite Measurement (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[8]
-
Incubate at room temperature for 10-15 minutes, protected from light.[12]
-
Measure the absorbance at 540 nm using a microplate reader.[8][12]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[7]
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
It is crucial to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to compound cytotoxicity.[11]
-
Data Presentation:
| Compound | Concentration (µg/mL) | NO Production (% of LPS Control) | % Inhibition |
| Thiazole Derivative C | 10 | 45.2 | 54.8 |
| 50 | 15.8 | 84.2 | |
| 100 | 5.1 | 94.9 | |
| Aspirin (Control) | 100 | 22.5 | 77.5 |
Pro-inflammatory Cytokine Inhibition Assay
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[13] This assay measures the ability of thiazole derivatives to inhibit the secretion of these cytokines from LPS-stimulated RAW 264.7 cells. The cytokine levels in the cell supernatant are quantified using the Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]
Experimental Protocol:
-
Cell Culture, Treatment, and Stimulation:
-
Follow the same procedure as described in the NO Production Assay (Section 1.2, steps 1 and 2) for cell seeding, compound treatment, and LPS stimulation.
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the 96-well plate to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.[13]
-
Follow the manufacturer's protocol, which typically involves binding the cytokine to a capture antibody, detecting it with a biotinylated detection antibody, followed by an enzyme-conjugate and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α or IL-6.
-
Calculate the cytokine concentration in each sample from the standard curve.
-
Determine the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.
-
Plot the data to determine IC50 values if a dose-response is observed.
-
Data Presentation:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Thiazole Derivative D | 1 | 15.3 | 12.8 |
| 10 | 68.2 | 61.5 | |
| 50 | 91.4 | 88.9 | |
| Dexamethasone (Control) | 10 | 85.7 | 82.4 |
In Vivo Anti-inflammatory Assays
In vivo models are critical for evaluating the efficacy of a compound in a complex biological system.
Carrageenan-Induced Paw Edema Model
Principle: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory drugs.[16][17] Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling).[16][18] The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory activity.[19]
Experimental Protocol:
-
Animal Acclimatization and Grouping:
-
Compound Administration:
-
Induction and Measurement of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]
-
Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[12][19]
-
Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[12][19]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[12]
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Thiazole Derivative E | 25 | 0.51 ± 0.04 | 40.0 |
| Thiazole Derivative E | 50 | 0.32 ± 0.03 | 62.4 |
| Nimesulide (Control) | 10 | 0.28 ± 0.03 | 67.1 |
| p < 0.05 compared to Vehicle Control |
Key Signaling Pathways & Experimental Workflow
Thiazole derivatives often exert their anti-inflammatory effects by modulating key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[22][23]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation.[24][25] The ERK pathway, for example, is activated by various stimuli and results in the activation of transcription factors that regulate the expression of inflammatory mediators.[24]
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
General Experimental Workflow
The screening of thiazole derivatives for anti-inflammatory properties typically follows a hierarchical approach, starting with broad in vitro screening and progressing to more complex in vivo models for the most promising candidates.
Caption: A typical workflow for anti-inflammatory drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjpmr.com [wjpmr.com]
- 21. researchgate.net [researchgate.net]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. MAPK signaling pathway | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening of 2-Aminothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for conducting high-throughput screening (HTS) campaigns with 2-aminothiazole libraries. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in bioactive compounds and its tendency to appear as a frequent hitter in HTS campaigns. This document outlines robust protocols for cell viability, antimicrobial susceptibility, and kinase inhibition assays, along with data presentation standards and visualizations of relevant signaling pathways to facilitate the identification and validation of novel 2-aminothiazole-based drug candidates.
Data Presentation
Effective management and interpretation of HTS data are critical for hit identification and subsequent lead optimization. All quantitative data should be meticulously organized and summarized in clear, structured tables.
Table 1: Primary HTS Results for Anticancer Activity (MTT Assay)
| Compound ID | Concentration (µM) | Percent Inhibition (%) | Hit (Yes/No) |
| ATZ-001 | 10 | 85.2 | Yes |
| ATZ-002 | 10 | 12.5 | No |
| ATZ-003 | 10 | 91.8 | Yes |
| ... | ... | ... | ... |
| Doxorubicin (Control) | 1 | 98.7 | Yes |
Table 2: Dose-Response Data for Confirmed Anticancer Hits
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| ATZ-001 | MCF-7 | 5.8 |
| ATZ-003 | A549 | 2.1 |
| ... | ... | ... |
| Doxorubicin | MCF-7 | 0.05 |
Table 3: Primary HTS Results for Antimicrobial Activity (Broth Microdilution)
| Compound ID | Concentration (µg/mL) | Percent Growth Inhibition (%) | Hit (Yes/No) |
| ATZ-101 | 16 | 95.1 | Yes |
| ATZ-102 | 16 | 23.7 | No |
| ATZ-103 | 16 | 88.9 | Yes |
| ... | ... | ... | ... |
| Vancomycin (Control) | 4 | 99.8 | Yes |
Table 4: Minimum Inhibitory Concentration (MIC) for Confirmed Antimicrobial Hits
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| ATZ-101 | S. aureus | 8 |
| ATZ-103 | E. coli | 16 |
| ... | ... | ... |
| Vancomycin | S. aureus | 1 |
Table 5: Kinase Inhibition HTS Results (ADP-Glo™ Assay)
| Compound ID | Target Kinase | Concentration (µM) | Percent Inhibition (%) | Hit (Yes/No) |
| ATZ-201 | Src | 1 | 92.4 | Yes |
| ATZ-202 | CDK2 | 1 | 15.6 | No |
| ATZ-203 | Src | 1 | 85.3 | Yes |
| ... | ... | ... | ... | ... |
| Dasatinib (Control) | Src | 0.01 | 99.1 | Yes |
Table 6: Dose-Response Data for Confirmed Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) |
| ATZ-201 | Src | 45 |
| ATZ-203 | Src | 120 |
| ... | ... | ... |
| Dasatinib | Src | 0.8 |
Experimental Protocols
Detailed methodologies for key HTS experiments are provided below. These protocols are optimized for a 384-well plate format and are compatible with automated liquid handling systems to ensure high throughput and reproducibility.
Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)
This protocol is designed to assess the cytotoxic effects of a 2-aminothiazole library on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Doxorubicin (positive control)
-
Sterile 384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a master plate of the 2-aminothiazole library compounds at a stock concentration of 1 mM in DMSO.
-
Perform serial dilutions of the compounds and controls.
-
Using an automated liquid handler with a pin tool or acoustic dispensing, transfer a final volume of 100 nL of each compound solution to the assay plates, resulting in a final concentration of 10 µM.
-
Include wells with DMSO only as a vehicle control and doxorubicin as a positive control.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: High-Throughput Antimicrobial Susceptibility Screening (Broth Microdilution)
This protocol determines the antimicrobial activity of a 2-aminothiazole library against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2-aminothiazole library in DMSO
-
Vancomycin (positive control for Gram-positive bacteria)
-
Gentamicin (positive control for Gram-negative bacteria)
-
Sterile 384-well plates
-
Automated liquid handler
-
Microplate reader
Methodology:
-
Compound Plating:
-
Prepare a master plate of the 2-aminothiazole library at a stock concentration of 1.6 mg/mL in DMSO.
-
Using an automated liquid handler, serially dilute the compounds in the 384-well plates to achieve a final concentration range (e.g., 0.25 - 64 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Using an automated liquid handler, dispense 50 µL of the bacterial inoculum into each well of the compound-containing plates.
-
Include growth control (no compound) and sterility control (no bacteria) wells.
-
Seal the plates and incubate at 37°C for 18-24 hours with shaking.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Protocol 3: High-Throughput Kinase Inhibition Screening (ADP-Glo™ Assay)
This protocol measures the inhibitory activity of a 2-aminothiazole library against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Src, CDK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
2-aminothiazole library in DMSO
-
Staurosporine or a known inhibitor for the target kinase (positive control)
-
White, opaque 384-well plates
-
Automated liquid handler
-
Luminometer
Methodology:
-
Kinase Reaction:
-
Using an automated liquid handler, add 2.5 µL of kinase, 2.5 µL of substrate/ATP mix, and 100 nL of the 2-aminothiazole compounds or controls to the wells of a 384-well plate.
-
Incubate at room temperature for 1 hour.
-
-
Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Signaling Pathways and Visualizations
Understanding the mechanism of action of hit compounds requires knowledge of the relevant signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways that can be modulated by 2-aminothiazole derivatives.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Caption: Simplified Src kinase signaling pathway.
Caption: CDK2 regulation of the G1/S cell cycle transition.
Application Notes and Protocols: Animal Models for In Vivo Efficacy Testing of 4-(2-Naphthyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Naphthyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[1][2][3][4][5] Derivatives of N,4-diaryl-1,3-thiazole-2-amines have shown promise as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[6] This document provides detailed protocols for in vivo efficacy testing of this compound in a preclinical cancer model, specifically a human tumor xenograft model in immunocompromised mice.
Putative Mechanism of Action: Tubulin Polymerization Inhibition
Based on studies of structurally related N,4-diaryl-1,3-thiazole-2-amines, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization.[6] By binding to the colchicine-binding site on β-tubulin, the compound may disrupt the formation of microtubules, which are essential for mitotic spindle formation. This disruption leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.
Caption: Putative signaling pathway for this compound.
In Vivo Efficacy Testing: Human Tumor Xenograft Model
The following protocol outlines the use of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo anticancer efficacy of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocol
1. Animal Model:
-
Species: Nude mice (e.g., BALB/c nude) or SCID mice.
-
Age: 6-8 weeks.
-
Source: Approved vendor (e.g., Charles River, Jackson Laboratory).
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Cell Line:
-
Human Cancer Cell Line: A549 (non-small cell lung cancer) or MCF-7 (breast cancer).
-
Culture Conditions: Maintained in appropriate media (e.g., DMEM for A549, RPMI-1640 for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
3. Tumor Implantation:
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) via the chosen route.
-
Group 2 (Test Compound - Low Dose): Administer this compound at a low dose (e.g., 25 mg/kg).
-
Group 3 (Test Compound - High Dose): Administer this compound at a high dose (e.g., 50 mg/kg).
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent (e.g., Paclitaxel at 10 mg/kg).
6. Drug Administration:
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the compound's solubility and bioavailability.
-
Frequency: Daily or every other day for a period of 14-21 days.
-
Preparation: The test compound should be freshly prepared for each administration.
7. Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary endpoint is typically when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
Euthanize all animals at the endpoint.
8. Data Collection and Analysis:
-
Excise tumors at the end of the study, weigh them, and photograph them.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treatment groups with the vehicle control.
-
Portions of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
Quantitative Data Summary
The following table presents hypothetical data from an in vivo efficacy study of this compound.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1850 ± 150 | 1.9 ± 0.2 | - | +2.5 ± 1.0 |
| This compound | 25 | 980 ± 110 | 1.0 ± 0.1 | 47.0 | -1.5 ± 0.8 |
| This compound | 50 | 520 ± 85 | 0.5 ± 0.08 | 71.9 | -4.0 ± 1.2 |
| Paclitaxel | 10 | 450 ± 70 | 0.4 ± 0.07 | 75.7 | -8.5 ± 1.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a preclinical cancer model. The detailed protocols and hypothetical data serve as a guide for researchers to design and execute robust efficacy studies. The potential mechanism of action through tubulin polymerization inhibition suggests that this compound and its analogs warrant further investigation as potential anticancer agents. Careful consideration of animal welfare, appropriate controls, and detailed endpoint analysis are crucial for obtaining meaningful and reproducible results.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
- 4. Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 4-(2-Naphthyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and biological evaluation of 4-(2-Naphthyl)-1,3-thiazol-2-amine, a promising scaffold in drug discovery. The protocols outlined below are based on established methodologies for analogous thiazole-based compounds and are intended to serve as a foundational framework for investigating its therapeutic potential.
Physicochemical Properties and Formulation
A thorough understanding of the physicochemical properties of this compound is critical for the design and execution of meaningful biological studies.
| Property | Value | Source |
| IUPAC Name | 4-(naphthalen-2-yl)-1,3-thiazol-2-amine | |
| CAS Number | 21331-43-1 | |
| Molecular Formula | C₁₃H₁₀N₂S | |
| Molecular Weight | 226.3 g/mol | |
| Melting Point | 150.0-157.0 °C | |
| Appearance | Pale cream powder | |
| Solubility | Poorly soluble in aqueous solutions. Soluble in Dimethyl Sulfoxide (DMSO). |
Formulation Protocol for In Vitro Biological Assays:
Due to its poor aqueous solubility, a common challenge with many small molecule drug candidates, proper formulation of this compound is essential for obtaining reliable and reproducible data in biological assays. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of such compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
In a sterile microcentrifuge tube, weigh out 2.263 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is important to note that the stability of 2-aminothiazoles in DMSO at room temperature can be a concern, therefore storage at -20°C is recommended.
-
-
Preparation of Working Solutions:
-
For cell-based assays, serially dilute the 10 mM stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure that the final concentration of DMSO in the assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
dot
Caption: Workflow for preparing this compound solutions for biological assays.
Experimental Protocols
Based on the known biological activities of structurally similar thiazole derivatives, the following protocols can be employed to investigate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
Many thiazole derivatives are known to be kinase inhibitors. This assay can determine if this compound inhibits the activity of specific kinases (e.g., Aurora kinases, VEGFR, CDKs).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (radiolabeled or for use with a detection antibody)
-
Kinase assay buffer
-
This compound working solutions
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™, scintillation counter)
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound. Include a positive control inhibitor and a no-inhibitor control.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.
Tubulin Polymerization Assay
This assay investigates the compound's ability to interfere with microtubule dynamics, a common mechanism for anticancer drugs.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (containing GTP)
-
Glycerol (as a polymerization enhancer)
-
This compound working solutions
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reaction Preparation: On ice, prepare the tubulin polymerization reaction mix containing tubulin, polymerization buffer, and GTP.
-
Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.
-
Initiation of Polymerization: Add the tubulin polymerization mix to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time. A decrease in the rate and extent of polymerization indicates inhibition.
dot
Caption: A general workflow for the in vitro biological evaluation of this compound.
Apoptosis Induction Assays
These assays determine if the compound induces programmed cell death. Studies on similar compounds suggest that apoptosis is a likely mechanism of action.
a) Caspase-3/7 Activity Assay:
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Follow the protocol for the Cell Viability Assay for cell seeding and treatment.
-
After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer. An increase in luminescence indicates activation of caspases 3 and 7.
b) Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Potential Signaling Pathways
Based on the literature for related thiazole-containing compounds, this compound may exert its anticancer effects through the modulation of several key signaling pathways.
1. Kinase Inhibition and Downstream Signaling:
Many aminothiazole derivatives function as kinase inhibitors, targeting enzymes crucial for cell proliferation and survival.
dot
Caption: Putative mechanism of action via kinase inhibition.
2. Induction of Apoptosis:
The compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.
dot
Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.
3. Disruption of Tubulin Polymerization and Cell Cycle Arrest:
Interference with microtubule dynamics can lead to a halt in the cell cycle, typically at the G2/M phase, followed by apoptosis.
dot
Caption: Proposed mechanism involving the disruption of microtubule dynamics.
Application Notes and Protocols: 4-(2-Naphthyl)-1,3-thiazol-2-amine as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Naphthyl)-1,3-thiazol-2-amine is a synthetic small molecule belonging to the diaryl-thiazole class of compounds. While direct studies on this specific molecule as a chemical probe are limited, its structural analogs, particularly N,4-diaryl-1,3-thiazol-2-amines, have demonstrated significant biological activities, including anticancer and anti-inflammatory effects.[1][2] These activities suggest that this compound holds potential as a chemical probe for identifying and validating novel therapeutic targets. This document provides proposed application notes and detailed protocols for utilizing this compound in target identification studies.
The core principle of using a small molecule as a chemical probe is to leverage its specific binding to cellular targets to isolate, identify, and characterize these targets.[3][4] This is often achieved through techniques such as affinity purification coupled with mass spectrometry (AP-MS) and cellular thermal shift assays (CETSA) for target engagement validation.[5][6]
Potential Biological Targets and Applications
Based on the known biological activities of structurally related N,4-diaryl-1,3-thiazol-2-amines, potential targets for this compound include:
-
Tubulin: Many diaryl-thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1] They bind to the colchicine site, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This makes this compound a candidate probe for studying microtubule-dependent cellular processes and for the discovery of novel modulators of the cytoskeleton.
-
5-Lipoxygenase (5-LOX): Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown direct inhibitory activity against 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[2] This suggests a potential application of the probe in studying inflammatory pathways and identifying new anti-inflammatory targets.
Data Presentation: Antiproliferative Activity of Related Diaryl-Thiazole Analogs
To provide a context for the potential potency of this compound, the following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of N,4-diaryl-1,3-thiazol-2-amines against various human cancer cell lines, as reported in the literature.
| Compound ID | A-Ring Substitution | C-Ring Substitution | SGC-7901 IC50 (µM) | MGC-803 IC50 (µM) | Bcap-37 IC50 (µM) | Reference |
| 10s | 2,4-dimethoxy | 4-methoxy | 0.36 | 0.86 | 0.52 | [1] |
| 10c | 2,5-dimethoxy | 4-methoxy | >50 | >50 | >50 | [1] |
| 10d | 3,4-dimethoxy | 4-methoxy | 15.3 | 21.6 | 13.5 | [1] |
| 10e | 3,5-dimethoxy | 4-methoxy | 2.3 | 4.1 | 3.7 | [1] |
| 10h | 3,4,5-trimethoxy | 4-methoxy | 1.8 | 3.5 | 2.9 | [1] |
| 10m | 4-methoxy | 4-methoxy | 11.2 | 19.8 | 15.6 | [1] |
Data extracted from Sun et al. (2017).[1]
Experimental Protocols
Herein, we provide detailed methodologies for the proposed use of this compound as a chemical probe.
Protocol 1: Synthesis of this compound
A plausible synthetic route for this compound is the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(naphthalen-2-yl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
Protocol 2: Preparation of an Affinity Matrix
To perform affinity pull-down experiments, the chemical probe needs to be immobilized on a solid support. This requires the synthesis of a derivative with a linker for attachment.
Materials:
-
This compound
-
Linker with a reactive group (e.g., N-Boc-6-aminohexanoic acid)
-
Coupling agents (e.g., DCC, DMAP)
-
NHS-activated Sepharose beads
-
Appropriate solvents (e.g., DMF, DMSO)
Procedure:
-
Synthesis of a Linker-Modified Probe:
-
Couple the amino group of this compound with the carboxylic acid of a linker (e.g., N-Boc-6-aminohexanoic acid) using standard peptide coupling chemistry.
-
Deprotect the Boc group to expose a terminal amine on the linker.
-
-
Immobilization on Beads:
-
Wash NHS-activated Sepharose beads with cold 1 mM HCl.
-
Dissolve the linker-modified probe in a suitable coupling buffer (e.g., 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Incubate the beads with the linker-modified probe solution overnight at 4°C with gentle rotation.
-
Block any remaining active sites on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Wash the beads extensively to remove any non-covalently bound probe.
-
Protocol 3: Affinity Chromatography for Target Identification
This protocol describes the use of the immobilized probe to isolate binding partners from a cell lysate.[6]
Materials:
-
Probe-immobilized beads and control beads (without the probe)
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or a high concentration of the free probe)
Procedure:
-
Cell Lysis: Harvest and lyse cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Incubation: Incubate the cell lysate with the probe-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using the elution buffer.
-
Analysis:
-
Neutralize the eluates if an acidic elution buffer was used.
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise protein bands that are unique to the probe-immobilized bead eluate for identification by mass spectrometry (LC-MS/MS).
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of the probe to its target in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[7]
Materials:
-
Intact cells
-
This compound
-
PBS and appropriate lysis buffer
-
Antibodies against the putative target protein for Western blotting
Procedure:
-
Treatment: Treat intact cells with either the vehicle (DMSO) or this compound at a desired concentration for a specified time.
-
Heating: Aliquot the cell suspensions and heat them at different temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction from the aggregated proteins.
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound as a tubulin polymerization inhibitor.
Experimental Workflow Diagram
Caption: General workflow for chemical probe-based target identification using affinity chromatography.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Hantzsch Synthesis: A Technical Support Guide for 4-Arylthiazole Production
For researchers, scientists, and professionals in drug development, the Hantzsch thiazole synthesis is a fundamental tool for constructing the thiazole ring, a key component in many pharmaceutical compounds. However, achieving high yields of 4-arylthiazoles can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during this synthesis, enabling you to optimize your reaction conditions for improved outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Hantzsch synthesis of 4-arylthiazoles.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of my 4-arylthiazole. What are the common causes and how can I improve it?
-
Answer: Low yields in Hantzsch synthesis can stem from several factors. A primary reason is suboptimal reaction conditions. The reaction often requires heating to proceed efficiently.[1] If you are running the reaction at room temperature, consider increasing the temperature. Additionally, the choice of solvent plays a crucial role. While various solvents can be used, a mixture of ethanol and water has been shown to be effective.[2][3] The reaction time is another critical parameter; ensure the reaction is running long enough for completion. For thermally sensitive substrates, consider alternative energy sources like microwave irradiation or ultrasound, which can significantly reduce reaction times and improve yields.[4][5][6]
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. How can I minimize this?
-
Answer: Side product formation is a common issue, particularly the generation of isomeric byproducts. The acidity of the reaction medium can influence the regioselectivity of the cyclization. Under strongly acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles can compete with the desired 2-amino-4-arylthiazole.[1] Carefully controlling the pH of your reaction mixture can help minimize the formation of these unwanted isomers. In some cases, using a milder catalyst or a buffer can be beneficial.
Issue 3: Difficulty in Product Isolation and Purification
-
Question: My product is difficult to isolate and purify from the reaction mixture. What techniques can I use?
-
Answer: The work-up procedure is critical for obtaining a pure product. A common method involves neutralizing the reaction mixture with a weak base, such as a sodium carbonate solution, which often causes the product to precipitate.[3][7] The crude product can then be collected by vacuum filtration and washed with water to remove any inorganic salts.[7] If the product does not precipitate, extraction with an organic solvent may be necessary. For purification, recrystallization from a suitable solvent, such as ethanol, is often effective.[1] If recrystallization is insufficient, column chromatography on silica gel can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the key reactants in the Hantzsch synthesis of 4-arylthiazoles?
A1: The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone (e.g., a phenacyl halide) with a thioamide (e.g., thiourea or a substituted thioamide).[2][7] In multi-component variations, an aldehyde can also be included.[2][8]
Q2: How does microwave irradiation improve the Hantzsch synthesis?
A2: Microwave-assisted synthesis offers several advantages over conventional heating. It provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[4][5] This often leads to higher product yields and can minimize the formation of side products.[4][5]
Q3: Can I run the Hantzsch synthesis as a one-pot reaction?
A3: Yes, one-pot, multi-component variations of the Hantzsch synthesis are highly efficient.[2][8][9] These methods typically involve the condensation of an α-haloketone, a thioamide, and an aldehyde in the presence of a catalyst. This approach simplifies the experimental procedure and can improve overall efficiency.[2]
Q4: What catalysts can be used to improve the reaction?
A4: A variety of catalysts can be employed to enhance the rate and yield of the Hantzsch synthesis. These include both Brønsted and Lewis acids. Silica-supported tungstosilicic acid has been shown to be an efficient and reusable catalyst for one-pot syntheses.[2] Other catalysts, such as copper silicate, have also been used effectively.[1]
Q5: What is the general mechanism of the Hantzsch thiazole synthesis?
A5: The reaction is believed to proceed through an initial S-alkylation of the thioamide by the α-haloketone to form an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[3][7]
Data Presentation
Table 1: Effect of Solvent on Yield in a One-Pot Hantzsch Synthesis [2][3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 5 | 0 |
| 2 | Water | Reflux | 3.5 | 50 |
| 3 | Ethanol | 25 | 5 | 0 |
| 4 | Ethanol | Reflux | 3 | 70 |
| 5 | Methanol | 25 | 5 | 0 |
| 6 | Methanol | Reflux | 3 | 65 |
| 7 | 1-Butanol | Reflux | 2.5 | 75 |
| 8 | 2-Propanol | Reflux | 2.5 | 72 |
| 9 | Ethanol/Water (1:1) | Reflux | 2 | 87 |
Table 2: Comparison of Conventional Heating and Microwave Irradiation [4]
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | Methanol | Reflux | 8 h | 72 |
| 2 | Microwave | Methanol | 90 | 30 min | 95 |
| 3 | Conventional | Ethanol | Reflux | 8 h | 68 |
| 4 | Microwave | Ethanol | 120 | 15 min | 79 |
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole [7]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Work-up: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry completely.
Protocol 2: Microwave-Assisted Hantzsch Synthesis [4]
-
Reaction Setup: In a microwave reaction vessel, combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., methanol or ethanol, 2 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes) under pressure (e.g., 250 psi).
-
Cooling: After the reaction is complete, cool the vessel to room temperature.
-
Isolation and Purification: Isolate the product using the work-up and purification procedures described in Protocol 1.
Protocol 3: One-Pot, Multi-Component Synthesis using a Catalyst [2]
-
Reaction Setup: Prepare a mixture of the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) in a suitable solvent (e.g., 5 mL of ethanol/water 1:1).
-
Reaction Conditions: Either reflux the mixture under conventional heating for 2-3.5 hours at 65°C or subject it to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
Isolation: Upon completion, filter the solid product.
-
Catalyst Recovery: The catalyst can often be recovered by filtration after dissolving the product in a solvent like acetone and reused.
-
Purification: The crude product is then purified, typically by recrystallization.
Visualizations
Caption: General experimental workflow for the Hantzsch synthesis of 4-arylthiazoles.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Overcoming poor solubility of 4-(2-Naphthyl)-1,3-thiazol-2-amine in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome the poor aqueous solubility of 4-(2-Naphthyl)-1,3-thiazol-2-amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound powder will not dissolve when I add it directly to my aqueous buffer (e.g., PBS, pH 7.4). What is the first step I should take?
A1: Direct dissolution in aqueous buffers is highly unlikely due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous buffer to the final desired concentration.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice. Other options include N,N-Dimethylformamide (DMF) or ethanol.[1][2]
-
Critical Consideration: The final concentration of the organic solvent in your experimental medium should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced artifacts, especially in cell-based assays.[1]
See Protocol 1 for a detailed methodology on preparing a stock solution.
Q2: I prepared a 10 mM stock solution in DMSO, but the compound precipitates immediately when I dilute it into my aqueous buffer. What should I do next?
A2: This indicates that the aqueous solubility limit is being exceeded upon dilution. You have several options to address this:
-
pH Adjustment: The 2-aminothiazole group in the compound is basic and can be protonated in acidic conditions.[3][4] Converting the amine to its more soluble salt form by lowering the pH of your buffer can significantly enhance solubility.[5][6] We recommend testing a range of acidic pH values (e.g., pH 2 to 6). See Protocol 2 .
-
Use of Co-solvents: If your experimental system can tolerate it, using a water-miscible co-solvent in your final aqueous buffer can increase the solubility of hydrophobic compounds.[7][8][9] Common co-solvents include polyethylene glycol (PEG), propylene glycol, or ethanol.[8][10]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][11][12] Tween® 80 or Polysorbate 20 are frequently used for this purpose.[1]
Q3: My experiment is highly sensitive to both organic solvents and pH changes. Are there other methods to improve the solubility of this compound?
A3: Yes. For sensitive biological systems, forming an inclusion complex with a cyclodextrin is an excellent strategy.[13][14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] The hydrophobic naphthyl group of your compound can become encapsulated within the cyclodextrin's cavity, rendering the entire complex water-soluble.[14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible option.[16] See Protocol 3 .
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound cause its poor water solubility?
A1: The poor solubility arises from its chemical structure:
-
Hydrophobic Naphthyl Group: The large, two-ring naphthalene system is highly non-polar and repels water.
-
Aromatic Thiazole Ring: The thiazole ring is also a rigid, aromatic system that contributes to the overall hydrophobicity.
-
Potential for Intermolecular Interactions: The planar structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate individual molecules.
The primary site that can be leveraged to improve solubility is the 2-amine group , which is basic and can be protonated to form a more soluble salt at acidic pH.[3][4][18]
Q2: What is the general workflow for solubilizing a challenging compound like this for in vitro testing?
A2: A systematic approach is recommended. The following workflow diagram outlines a decision-making process for achieving solubilization.
Caption: Decision workflow for solubilizing the compound.
Q3: How does adjusting the pH improve the solubility of this compound?
A3: The compound contains a basic amine functional group. In an acidic environment (i.e., at a pH below the pKa of the conjugate acid), the amine group accepts a proton (H+) from the solution. This forms a positively charged ammonium salt. The ionic nature of this salt form dramatically increases its ability to interact with polar water molecules, thereby increasing its solubility.[3][4][6]
Caption: Equilibrium between the insoluble and soluble forms.
Q4: How do cyclodextrins work to solubilize this compound?
A4: Cyclodextrins act as molecular hosts. The hydrophobic naphthyl "tail" of the this compound molecule inserts itself into the non-polar inner cavity of the cyclodextrin. The hydrophilic exterior of the cyclodextrin then faces the aqueous environment, effectively shielding the hydrophobic part of the drug and making the entire "host-guest" complex soluble in water.[14][15][17]
Caption: Encapsulation by a cyclodextrin.
Data Presentation
Table 1: Recommended Organic Solvents for Stock Solution Preparation
| Solvent | Abbreviation | Type | Notes |
| Dimethyl sulfoxide | DMSO | Aprotic, polar | Excellent solubilizing power for many organic compounds. Can be toxic to some cell lines at concentrations >0.5%.[1] |
| N,N-Dimethylformamide | DMF | Aprotic, polar | Similar to DMSO in solubilizing power. Also carries cell toxicity concerns. |
| Ethanol | EtOH | Protic, polar | Less toxic than DMSO/DMF but may have lower solubilizing power for highly hydrophobic compounds. |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Protonates the amine group to form a soluble salt.[5][12] | Simple, cost-effective, avoids organic solvents. | Not suitable for experiments sensitive to pH changes; may alter compound activity. |
| Co-solvents | Reduces the polarity of the aqueous medium.[7][8] | Effective at increasing solubility; simple to implement.[10] | Can interfere with biological assays; may not be suitable for in vivo use.[10] |
| Surfactants | Forms micelles that encapsulate the compound.[11][12] | Effective at low concentrations. | Can disrupt cell membranes; may interfere with protein binding assays. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[14][15] | Biocompatible, low toxicity, often suitable for in vivo use.[16][19] | More expensive; requires optimization of the drug-to-cyclodextrin ratio. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Vortex vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Protocol 2: pH-Dependent Solubility Testing
-
Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4).
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 40 mM).
-
Add a small, fixed volume of the DMSO stock to each buffer to achieve a target concentration that is known to precipitate at neutral pH (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.25%).
-
Vortex each sample and allow it to equilibrate at room temperature for 30-60 minutes.
-
Visually inspect each tube for signs of precipitation (cloudiness or solid particles).
-
(Optional) For a quantitative analysis, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 40% w/v solution in PBS).
-
Prepare a concentrated stock of this compound in an organic solvent like ethanol or DMSO.
-
Slowly add the compound stock solution dropwise to the vigorously stirring HP-β-CD solution. A molar excess of cyclodextrin to the compound (e.g., 5:1 or 10:1) is a good starting point.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. Gentle heating may accelerate the process.
-
The resulting solution should be clear. It can be sterile-filtered through a 0.22 µm filter if needed for cell culture experiments.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. ijmsdr.org [ijmsdr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. brieflands.com [brieflands.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 18. byjus.com [byjus.com]
- 19. semanticscholar.org [semanticscholar.org]
Troubleshooting guide for the purification of substituted 2-aminothiazoles
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the purification of substituted 2-aminothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-aminothiazole products?
A1: Common impurities include unreacted starting materials such as α-haloketones and thiourea, as well as side-products from the synthesis.[1][2] Depending on the reaction conditions, polymeric materials and decomposition products may also be present.[3]
Q2: My purified 2-aminothiazole decomposes over time. How can I improve its stability?
A2: 2-aminothiazoles can be unstable, and impurities can catalyze their decomposition.[1] Storing the purified compound as a salt (e.g., hydrochloride) can improve stability. Additionally, ensure the product is thoroughly dried and stored under an inert atmosphere at a low temperature. Some 2-aminothiazoles have shown instability in DMSO stock solutions at room temperature, so storage at -20°C is recommended.[4]
Q3: I am having difficulty separating my product from a very polar impurity. What purification strategy should I try?
A3: If your 2-aminothiazole has low to moderate polarity, a significant difference in polarity with the impurity can be exploited. Consider an acid-base extraction. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic 2-aminothiazole will move to the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][3]
Q4: Can I use distillation to purify my substituted 2-aminothiazole?
A4: While distillation is a common purification technique, it is often not suitable for 2-aminothiazoles as they can be thermally unstable and may decompose at high temperatures, leading to low yields.[1] Alternative methods like column chromatography or recrystallization are generally preferred.
Troubleshooting Guide
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | Ensure complete extraction by performing multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer before and after extraction to ensure the 2-aminothiazole is in its free base form for optimal partitioning into the organic layer.[1] |
| Product Adsorption on Silica Gel | 2-Aminothiazoles can be quite polar and may adhere strongly to silica gel during column chromatography, leading to poor recovery. Try using a more polar eluent system or deactivating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent. |
| Decomposition During Purification | Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a moderate temperature. If using column chromatography, run the column as quickly as possible. The instability of some 2-aminothiazoles can lead to degradation during purification.[1] |
| Incomplete Precipitation/Crystallization | If purifying by recrystallization, ensure the correct solvent is chosen and that the solution is sufficiently cooled to induce maximum crystal formation. Seeding the solution with a small crystal of the pure product can sometimes initiate crystallization. |
Problem 2: Product is Not Pure After Column Chromatography
| Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC | The chosen eluent system is not optimal. Experiment with different solvent systems of varying polarities on a TLC plate to achieve good separation between your product and impurities before running the column.[5] Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol gradients.[5] |
| Co-elution of Impurities | If an impurity has a similar polarity to your product, separation by normal-phase silica gel chromatography can be challenging. Consider using a different stationary phase, such as alumina, or employing reverse-phase HPLC for purification.[6] |
| Overloading the Column | Loading too much crude product onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Streaking on TLC/Column | The compound may be acidic or basic, leading to tailing on the silica gel. Adding a small amount of a modifier to the eluent can improve peak shape. For basic compounds like 2-aminothiazoles, adding a small percentage of triethylamine or ammonia to the eluent can be effective. |
Problem 3: Oily Product Instead of a Solid
| Possible Cause | Suggested Solution |
| Presence of Residual Solvent | Ensure all solvent has been removed by drying the product under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Product is an Oil at Room Temperature | Some substituted 2-aminothiazoles are naturally oils or low-melting solids. If the product is pure (as determined by NMR, LC-MS), then it may not crystallize. |
| Impurities Preventing Crystallization | Even small amounts of impurities can inhibit crystallization. Attempt to further purify a small sample by another method (e.g., preparative TLC or HPLC) to see if a solid can be obtained. Trituration with a non-polar solvent like hexane or pentane can sometimes remove non-polar impurities and induce crystallization. |
Quantitative Data Summary
The following table summarizes representative yields and purity levels for 2-aminothiazole purification from various sources.
| Purification Method | Compound | Yield | Purity | Reference |
| Recrystallization (from Benzene) | 2-aminothiazole | 88.9% | 99.9% | [1] |
| Extraction and Recrystallization | 2-aminothiazole | 55.6% | 96.5% | [1] |
| Column Chromatography | Substituted 2-aminothiazole | 84.2% | - | [7] |
| Precipitation (as hydrobromide salt) | Substituted 2-aminothiazoles | - | High Purity | [8] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction [1][3]
-
Dissolve the crude 2-aminothiazole in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminothiazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 20-40% NaOH) until the solution is basic (confirm with pH paper).[1][3]
-
Extract the now free-based 2-aminothiazole from the aqueous layer with multiple portions of an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Purification by Column Chromatography [5]
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent such as hexane.[5]
-
Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.[5]
-
Sample Loading: Dissolve the crude 2-aminothiazole in a minimal amount of the mobile phase or a slightly more polar solvent. In a separate flask, adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dried sample onto the top of the packed column.[5]
-
Elution: Begin eluting with the chosen mobile phase, starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity if a gradient elution is required.[5]
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure compound.[5]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of substituted 2-aminothiazoles.
References
- 1. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in the synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(naphthalen-2-yl)ethanone, with thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.[1][3]
Q2: What are the most common side products in this synthesis?
A common side product, particularly under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole.[4] Other potential impurities can arise from unreacted starting materials or from the degradation of reactants, especially if they are not of high purity.[5]
Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole isomer?
To minimize the formation of the 2-imino-2,3-dihydrothiazole isomer, it is crucial to control the acidity of the reaction medium. Conducting the reaction under neutral or slightly basic conditions is generally preferred. The use of a non-acidic solvent and ensuring that the starting α-haloketone is free of residual acid from its synthesis can help mitigate this side reaction.
Q4: What are the recommended purification methods for this compound?
The crude product can often be isolated by precipitation.[1][3] This is typically achieved by cooling the reaction mixture and then neutralizing it with a weak base, such as a sodium carbonate solution, which decreases the solubility of the product.[3] For higher purity, recrystallization from a suitable solvent like ethanol is recommended. If isomeric impurities or other closely related side products are present, column chromatography on silica gel or reverse-phase HPLC may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate Reaction Temperature: The reaction may have a significant activation energy. | Gradually increase the reaction temperature. Refluxing in ethanol or methanol is a common condition for this synthesis. |
| Poor Quality Starting Materials: Impurities in 2-bromo-1-(naphthalen-2-yl)ethanone or thiourea can interfere with the reaction. | Ensure the purity of starting materials. Recrystallize or purify them if necessary. | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion. | |
| Formation of Multiple Products (Observed by TLC/LC-MS) | Presence of Isomeric Side Products: Acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazoles.[4] | Neutralize any residual acid in the α-haloketone before starting the reaction. Use a neutral solvent system. |
| Degradation of Reactants or Product: Prolonged heating or harsh reaction conditions can lead to decomposition. | Optimize the reaction time and temperature. Monitor the reaction progress by TLC to avoid prolonged heating after completion. | |
| Difficulty in Product Isolation | Product is Soluble in the Reaction Mixture: The hydrobromide salt of the product formed during the reaction is often soluble in polar solvents like methanol or ethanol.[3] | After cooling the reaction, pour the mixture into a solution of a weak base (e.g., 5% sodium carbonate) to neutralize the salt and precipitate the free amine.[3] |
| Oily Product Instead of Solid: The presence of impurities can sometimes prevent the product from solidifying. | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, purification by column chromatography may be required. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(naphthalen-2-yl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
5% Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(naphthalen-2-yl)ethanone (1.0 eq) in ethanol (approximately 10 mL per gram of the bromo-ketone).
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approximately 4 times the volume of the reaction mixture) while stirring.[3]
-
A precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with deionized water.
-
Allow the crude product to air dry.
-
For further purification, recrystallize the crude solid from ethanol.
Visualizations
Reaction Pathway and Potential Side Product
Caption: Reaction scheme for the synthesis of this compound and a potential isomeric side product.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Navigating Pan-Assay Interference Compounds (PAINS) with 2-Aminothiazole Scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pan-assay interference compounds (PAINS) associated with the 2-aminothiazole scaffold.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS) and why is the 2-aminothiazole scaffold frequently implicated?
A: Pan-Assay Interference Compounds (PAINS) are molecules that produce false-positive results in high-throughput screening (HTS) assays.[1][2] They tend to interact non-specifically with numerous biological targets rather than exhibiting the desired specific activity.[1] The 2-aminothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][4][5] However, certain 2-aminothiazole derivatives have been identified as "promiscuous 2-aminothiazoles" (PrATs) because they are frequent hitters in biophysical binding assays.[6][7][8] Their promiscuity can arise from various mechanisms, including non-specific reactivity, aggregation, and interference with assay technology.[2][9]
Q2: I have a hit from my primary screen containing a 2-aminothiazole scaffold. How can I determine if it's a genuine hit or a PAIN?
A: It is crucial to perform a series of secondary and counter-screens to validate your hit. A genuine hit will demonstrate consistent activity in orthogonal assays (same target, different detection method), while a PAIN will often show activity across unrelated targets or be sensitive to changes in assay conditions.[9] Key steps include:
-
Orthogonal Assays: Confirm activity using a different technology (e.g., if the primary assay was fluorescence-based, use a label-free method like Surface Plasmon Resonance).
-
Counter-Screens: Test your compound against unrelated targets to check for promiscuity.
-
Biophysical Validation: Employ techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm direct binding to the target.[6][10]
-
Computational Filtering: Use PAINS filters to check if your compound's substructure is known to be problematic.[11]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your hit. A genuine hit should exhibit a discernible SAR.[12]
Q3: What are the common mechanisms of assay interference for 2-aminothiazole-based PAINS?
A: 2-aminothiazole PAINS can interfere with assays through several mechanisms:
-
Compound Aggregation: At higher concentrations, these molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false inhibition signals.[9][13]
-
Redox Activity: Some 2-aminothiazole derivatives can participate in redox cycling, which can interfere with assays that use redox-sensitive reagents.[2]
-
Chemical Reactivity: The 2-aminothiazole ring can be susceptible to metabolic activation, leading to reactive metabolites that can covalently modify proteins.[3]
-
Interference with Assay Technology: Compounds may be colored or fluorescent, directly interfering with absorbance or fluorescence-based readouts.[9][14] They can also interfere with specific assay technologies like AlphaScreen.[15][16]
Troubleshooting Guides
Issue 1: High Hit Rate of 2-Aminothiazole Analogs in a High-Throughput Screen
Symptoms:
-
A disproportionately large number of hits from a specific chemical library subset contain the 2-aminothiazole scaffold.
-
Hits are active against multiple, unrelated targets.
Possible Causes:
-
The library is enriched with promiscuous 2-aminothiazole derivatives (PrATs).
-
The assay conditions are promoting non-specific interactions or compound aggregation.
Troubleshooting Steps:
-
Computational Triage:
-
Run the structures of your hits through multiple PAINS filters (e.g., those developed by Baell and Holloway).
-
Analyze the physicochemical properties of the hits. Frequent hitters often have distinct properties compared to well-behaved drug-like molecules.[9]
-
-
Assay Condition Optimization:
-
Orthogonal and Counter-Screens:
-
Select a subset of hits for validation in an orthogonal assay with a different detection method.
-
Test the hits in a counter-screen using an unrelated protein to identify promiscuous binders.
-
Caption: Troubleshooting workflow for a high hit rate of 2-aminothiazole compounds.
Issue 2: A Confirmed 2-Aminothiazole Hit Shows Poor Structure-Activity Relationship (SAR)
Symptoms:
-
Small structural modifications to the 2-aminothiazole hit lead to a complete loss of activity.
-
The SAR is "flat," with many analogs showing similar, weak activity.
Possible Causes:
-
The observed activity is due to a non-specific mechanism that is highly sensitive to minor structural changes.
-
The compound is acting as a PAIN, and the perceived activity is not due to specific binding.
Troubleshooting Steps:
-
Biophysical Characterization:
-
Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the binding affinity (KD).
-
Employ NMR spectroscopy to identify the binding site on the target protein. A specific binding site is a strong indicator of a genuine interaction.
-
-
Mechanism of Action Studies:
-
Investigate potential redox activity using a redox assay.
-
Assess for aggregation using dynamic light scattering (DLS) or by observing the effect of detergents.
-
-
Re-evaluate the Scaffold:
-
If multiple analogs show non-specific activity, consider whether the 2-aminothiazole core itself is the source of the interference for your specific target and assay. It may be necessary to explore alternative scaffolds.
-
Caption: Decision-making workflow for a 2-aminothiazole hit with poor SAR.
Quantitative Data Summary
The promiscuity of 2-aminothiazole scaffolds has been documented in various screening campaigns. The table below summarizes representative data on their hit rates.
| Library Type | Assay Type | Number of Targets | Hit Rate of 2-Aminothiazoles | Reference |
| Fragment Library | Biophysical Binding Assays | 14 | 100% (for 4-phenylthiazol-2-amine) | [6][7][8] |
| HTS Library | Various Biochemical Assays | Multiple | Significantly higher than average | [7] |
| Academic Screening Library | Not specified | Not specified | 5-12% of all molecules are PAINS | [2] |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation
Objective: To determine if the inhibitory activity of a 2-aminothiazole compound is due to aggregation.
Methodology:
-
Perform the primary enzyme inhibition assay under standard conditions to determine the IC50 of the compound.
-
Repeat the assay in the presence of a non-ionic detergent, such as 0.01% (v/v) Triton X-100.
-
Interpretation: A significant increase in the IC50 value (i.e., loss of potency) in the presence of the detergent suggests that the compound's activity is likely due to aggregation.[13]
Protocol 2: Redox Activity Assay
Objective: To assess if a 2-aminothiazole compound interferes with the assay through redox cycling.
Methodology:
-
A common method involves using a redox-sensitive dye, such as resazurin, which is converted to the fluorescent resorufin in the presence of reducing agents.
-
Incubate the test compound with the assay buffer containing resazurin.
-
Measure the fluorescence over time.
-
Controls: Include a known redox-active compound as a positive control and a non-redox active compound as a negative control.
-
Interpretation: An increase in fluorescence indicates that the compound has reducing activity and may be a redox-based PAIN.[2]
Protocol 3: Surface Plasmon Resonance (SPR) for Hit Validation
Objective: To confirm direct binding of a 2-aminothiazole hit to the target protein and determine binding kinetics.
Methodology:
-
Immobilization: Immobilize the purified target protein onto an SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of the 2-aminothiazole compound over the sensor surface and a reference surface (without the protein).
-
Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Interpretation: A concentration-dependent binding response that fits a specific binding model confirms a direct interaction between the compound and the target.[10][17][18]
Caption: General workflow for SPR-based hit validation.
By systematically applying these troubleshooting guides, utilizing the provided experimental protocols, and being aware of the potential for PAINS, researchers can more effectively navigate the challenges associated with the 2-aminothiazole scaffold and focus their efforts on developing genuine therapeutic leads.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frequent Hitters | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. drughunter.com [drughunter.com]
- 15. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. biorxiv.org [biorxiv.org]
Improving the stability of 4-(2-Naphthyl)-1,3-thiazol-2-amine in solution
Welcome to the technical support center for 4-(2-Naphthyl)-1,3-thiazol-2-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with this compound in solution.
Problem 1: Rapid Degradation of the Compound in Aqueous Solution
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of the parent compound and the appearance of new peaks within a short time after dissolution in aqueous buffers.
-
Potential Cause: The 2-aminothiazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary amine group can also be a site for degradation.[1]
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of maximum stability. Prepare a series of buffers across a pH range (e.g., pH 3 to pH 9) and dissolve the compound. Monitor the compound's concentration over time using a validated stability-indicating HPLC method.
-
Solvent Selection: If aqueous solubility is a challenge, consider using co-solvents such as ethanol, methanol, or acetonitrile.[2] However, be aware that these may also influence the degradation kinetics.
-
Temperature Control: Perform experiments at controlled, lower temperatures (e.g., 4°C) to slow down potential degradation.[1]
-
Problem 2: Discoloration of the Solution upon Storage
-
Symptom: The solution containing this compound turns yellow or brown upon storage, even when protected from light.
-
Potential Cause: Oxidative degradation is a common pathway for amine-containing compounds and electron-rich heterocyclic rings.[3] The naphthalene moiety can also be susceptible to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidant Addition: Consider the addition of antioxidants to the formulation. The choice of antioxidant will depend on the solvent system and downstream applications.
-
Chelating Agents: Trace metal ions in buffers can catalyze oxidation. Adding a chelating agent like EDTA may help improve stability.
-
Problem 3: Precipitation of the Compound from Solution
-
Symptom: The compound precipitates out of solution over time, especially at higher concentrations.
-
Potential Cause: Poor solubility or the formation of less soluble degradation products. The pH of the solution can significantly impact the solubility of amine-containing compounds.[4]
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the intrinsic solubility of the compound in various solvents and buffer systems.
-
pH Adjustment: For amine-containing compounds, solubility is often higher at a lower pH where the amine is protonated. Adjust the pH of the solution accordingly, keeping in mind the potential for acid-catalyzed hydrolysis.
-
Use of Solubilizing Agents: Employ solubilizing agents such as cyclodextrins or surfactants if compatible with your experimental design.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, the most probable degradation pathways are hydrolysis and oxidation.[1][3] The 2-aminothiazole ring can undergo hydrolytic cleavage. The amine group and the electron-rich naphthalene and thiazole rings are potential sites for oxidation.
Q2: How can I perform a forced degradation study to understand the stability of this compound?
A2: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and pathways.[5][6][7] This involves subjecting the compound to conditions more severe than those it would typically encounter.[5][7] A typical study would include exposure to:
-
Acidic Conditions: 0.1 M HCl
-
Basic Conditions: 0.1 M NaOH
-
Oxidative Conditions: 3% H₂O₂
-
Thermal Stress: Elevated temperature (e.g., 60°C)
The extent of degradation is typically monitored by a stability-indicating analytical method like HPLC.[2][8]
Q3: What analytical method is recommended for stability testing?
A3: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for stability testing of thiazole derivatives.[2] The method should be validated to be "stability-indicating," meaning it can separate the parent compound from all significant degradation products.
Q4: Are there any formulation strategies to improve the stability of this compound in a liquid formulation?
A4: Yes, several strategies can be employed:
-
pH Optimization: Formulate the solution at the pH of maximum stability as determined by a pH-rate profile study.
-
Buffering Agents: Use a suitable buffer to maintain the optimal pH.
-
Antioxidants: Include antioxidants to prevent oxidative degradation.
-
Co-solvents: Use co-solvents to improve solubility and potentially enhance stability.
-
Lyophilization: For long-term storage, consider lyophilizing the compound to remove water and store it as a dry powder.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, dilute with mobile phase, and analyze by a validated stability-indicating HPLC method.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 10 µg/mL) in each of the different pH buffers.
-
Incubation: Incubate all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each solution.
-
HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order rate constant (k) for degradation at that pH.
-
pH-Rate Profile: Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest k value).
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Incubation Time (h) | Assay of Parent Compound (%) | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 75.2 | 3 |
| 0.1 M NaOH (60°C) | 24 | 68.5 | 4 |
| 3% H₂O₂ (RT) | 24 | 82.1 | 2 |
| Thermal (60°C) | 24 | 95.8 | 1 |
| Photolytic | 24 | 91.3 | 2 |
Table 2: pH-Stability Data
| Buffer pH | Apparent Rate Constant (k) at 50°C (h⁻¹) |
| 3.0 | 0.085 |
| 4.0 | 0.042 |
| 5.0 | 0.015 |
| 6.0 | 0.011 |
| 7.0 | 0.023 |
| 8.0 | 0.058 |
| 9.0 | 0.112 |
Visualizations
Caption: Workflow for the forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. What are the pharmaceutical applications of amines and amides? - Blog [chemgulf.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Enhancing the Bioavailability of Thiazole-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with thiazole-based compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our thiazole compound after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a frequent challenge with thiazole-based compounds, often due to their intrinsic physicochemical properties. Key factors include:
-
Poor Aqueous Solubility: Many thiazole derivatives are hydrophobic and do not dissolve sufficiently in gastrointestinal (GI) fluids for effective absorption.[1]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This is common for molecules that do not adhere to Lipinski's "Rule of Five".[1]
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized in the intestinal wall or the liver before it can reach systemic circulation.[1]
-
Efflux Transporter Activity: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), limiting its net absorption.[1][2]
-
Chemical or Enzymatic Instability: The compound could be degraded by the acidic environment of the stomach or by digestive enzymes.[1]
Q2: How can we experimentally determine the primary reason for our compound's poor bioavailability?
A2: A systematic approach using both in vitro and in vivo experiments is recommended:
-
In Vitro Solubility and Dissolution Studies: Assess the compound's solubility in simulated gastric and intestinal fluids to determine if low solubility is a primary hurdle.[2]
-
In Vitro Permeability Assays (e.g., Caco-2 or PAMPA): These assays evaluate the compound's ability to cross an intestinal epithelial cell monolayer, indicating its permeability.[1] An efflux ratio greater than 2 in a Caco-2 assay typically indicates active efflux.[3]
-
In Vitro Metabolic Stability Assays: Using liver microsomes or S9 fractions can help determine the extent of first-pass metabolism.[2]
-
In Vivo Pharmacokinetic Studies: Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability and provides insights into the extent of absorption.
Q3: What are the initial formulation strategies we should consider for a poorly soluble thiazole compound in early-stage preclinical studies?
A3: For initial preclinical studies, the goal is to develop a formulation that enables sufficient drug exposure for pharmacological and toxicological assessment. Simple formulation approaches are often the first line:
-
Co-solvent Systems: Using a mixture of a non-toxic, water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water can be a straightforward way to dissolve the compound for oral dosing.[4]
-
Surfactant-Based Formulations: Micellar solutions using surfactants can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective by presenting the drug in a solubilized state within the GI tract.[1][6]
It is crucial to assess the compound's stability in the chosen vehicle and ensure the vehicle itself does not interfere with the biological assay or cause toxicity in animal models.[4]
Troubleshooting Guides
Problem 1: Compound precipitates out of solution in aqueous assay buffer.
-
Possible Cause: The final concentration of the organic co-solvent (like DMSO) from the stock solution is too low to maintain the compound's solubility in the aqueous buffer.
-
Troubleshooting Steps:
-
Determine Maximum Tolerated Co-solvent Concentration: Check the tolerance of your cell line or assay system to the co-solvent. Typically, for cell-based assays, the final DMSO concentration should be below 0.5%.
-
Optimize Stock Concentration: Prepare a higher concentration stock solution of your compound in the co-solvent to minimize the volume added to the aqueous buffer.
-
Use Pluronic F-127: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous media with minimal impact on many biological systems.
-
Consider Advanced Formulations: If co-solvents are not viable, explore the use of cyclodextrin inclusion complexes or nanoformulations for in vitro testing.
-
Problem 2: Inconsistent results in the Caco-2 permeability assay.
-
Possible Cause 1: Compromised Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or may have been damaged during the experiment.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for a confluent monolayer (typically 300-500 Ω·cm²).[3]
-
Use a Paracellular Marker: Include a low-permeability marker like Lucifer Yellow in your assay to check for monolayer integrity. High passage of this marker indicates a leaky monolayer.[3]
-
-
-
Possible Cause 2: Low Compound Recovery: The total amount of the compound measured in the apical, basolateral, and cell lysate compartments is significantly less than the initial amount added.
-
Troubleshooting Steps:
-
Problem 3: High in vitro permeability but low in vivo oral absorption.
-
Possible Cause 1: Extensive First-Pass Metabolism: The compound is well-absorbed through the gut wall but is rapidly metabolized by enzymes in the intestinal epithelium or the liver.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use human and animal liver microsomes to quantify the intrinsic clearance of the compound.[2]
-
Co-administration with Enzyme Inhibitors: In preclinical animal studies, co-administering the compound with a known inhibitor of the relevant metabolic enzymes can help confirm if first-pass metabolism is the primary issue.
-
-
-
Possible Cause 2: Efflux Transporter Activity: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) which are highly expressed in the intestinal epithelium.
-
Troubleshooting Steps:
-
Bidirectional Caco-2 Assay: Perform the permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 suggests the involvement of active efflux.[3]
-
Caco-2 Assay with Inhibitors: Conduct the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B transport will confirm that the compound is a P-gp substrate.[2]
-
-
Strategies to Enhance Bioavailability
Formulation Strategies
These strategies aim to improve the dissolution and solubility of the thiazole compound in the gastrointestinal tract.
-
Particle Size Reduction:
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can present the drug in a solubilized state in the GI tract, which is particularly useful for lipophilic compounds.[2][6] Nanoemulsions, with droplet sizes between 20 and 200 nanometers, are a promising LBDDS approach that can improve the oral bioavailability of hydrophobic drugs.[8][9][10][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][12][13] For instance, the use of 2-hydroxypropyl-β-cyclodextrin has been shown to improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[14]
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution | Established and widely used technique | May lead to particle aggregation |
| Nanosuspensions | Significantly increases surface area and saturation solubility | Can be used for oral and injectable formulations | Requires specialized equipment and stabilization |
| Solid Dispersions | Maintains the drug in a high-energy amorphous state | Significant improvement in dissolution rate | Potential for recrystallization during storage |
| LBDDS (e.g., SEDDS) | Presents the drug in a solubilized form in the GI tract | Can enhance lymphatic uptake, bypassing first-pass metabolism | Potential for GI side effects with high surfactant concentrations |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug | High potential for solubility enhancement | Limited by the stoichiometry of complexation and the size of the drug molecule |
Chemical Modification Strategies
These strategies involve modifying the chemical structure of the thiazole compound to improve its physicochemical properties.
-
Salt Formation: For ionizable thiazole compounds, forming a salt can significantly increase the dissolution rate and aqueous solubility.[7]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[1][15] This approach can be used to:
-
Increase aqueous solubility by attaching a polar promoiety.
-
Enhance permeability by masking polar functional groups with lipophilic promoieties.[5]
-
Bypass first-pass metabolism by altering the site of absorption or the metabolic pathway.
-
Experimental Protocols
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a thiazole compound and identify potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert and cultured for 21-25 days to form a differentiated and confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. The values should be in a range that indicates confluency (e.g., 300-500 Ω·cm²).[3]
-
Permeability Measurement (Apical to Basolateral): a. The test compound is added to the apical (A) side of the monolayer. b. Samples are taken from the basolateral (B) side at various time points. c. The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Efflux Assessment (Basolateral to Apical): a. The test compound is added to the basolateral (B) side. b. Samples are taken from the apical (A) side at various time points. c. The concentration of the compound is quantified by LC-MS/MS.
-
Data Analysis: a. The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration. b. The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 is indicative of active efflux.[3]
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
Objective: To determine the pharmacokinetic profile and oral bioavailability of a thiazole compound.
Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats (200-250 g). For serial blood sampling, jugular vein cannulation can be performed. Acclimatize the animals for at least one week.[16]
-
Formulation Preparation: Prepare the dosing formulation (e.g., a solution in PEG 400:water or a suspension in 0.5% methylcellulose).
-
Dosing: Administer a single oral dose of the test compound via oral gavage. The typical dosing volume is 10 mL/kg.[17]
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein cannula or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16][18]
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until analysis.[16]
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software.
-
Bioavailability Calculation: To determine absolute oral bioavailability (F%), a separate group of rats is administered the compound intravenously. F% is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Table 2: Hypothetical Pharmacokinetic Data for a Thiazole Compound with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 850 ± 150 | 100 (Reference) |
| Micronized Suspension | 10 | 280 ± 50 | 1.5 | 1600 ± 280 | 188 |
| Nanoemulsion | 10 | 750 ± 120 | 1.0 | 4200 ± 650 | 494 |
| Solid Dispersion | 10 | 620 ± 90 | 1.0 | 3500 ± 500 | 412 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: A typical experimental workflow for the preclinical development of a thiazole-based compound with poor bioavailability.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain anticancer thiazole derivatives.[19][20][21]
Caption: Key physiological factors influencing the oral bioavailability of thiazole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. fda.gov [fda.gov]
- 19. benchchem.com [benchchem.com]
- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for the characterization of 4-(2-Naphthyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the analytical characterization of 4-(2-Naphthyl)-1,3-thiazol-2-amine (CAS No: 21331-43-1).[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: I am observing significant peak tailing in my Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis. What could be the cause and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains an amine group.[2][3] The primary cause is often secondary interactions between the basic amine and acidic residual silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Use an Acidic Mobile Phase Modifier: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This ensures the amine is protonated, minimizing interactions with the stationary phase and resulting in sharper, more symmetrical peaks.[3]
-
Select a Suitable Column: Employ a column with end-capping or a base-deactivated stationary phase designed for analyzing basic compounds.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units below the pKa of the compound's amino group to maintain a consistent protonated state.[2]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q2: My compound is showing poor volatility and peak shape during Gas Chromatography (GC) analysis. What should I do?
A: Amines, particularly aromatic ones, can be challenging to analyze by GC due to their polarity and potential for adsorption onto the column, leading to poor peak shape and reproducibility.[4][5]
Troubleshooting Steps:
-
Derivatization: Consider derivatizing the amine group to make the compound more volatile and less polar. Acylation is a common derivatization technique for amines.
-
Use a Base-Deactivated Column: Employ a GC column specifically designed for amine analysis. These columns have surfaces treated to reduce active sites that can cause adsorption.[5]
-
Optimize Injection Temperature: An injection temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation. Experiment with different inlet temperatures.
Q3: The solubility of my this compound sample is low in common HPLC mobile phases. What solvents are recommended for sample preparation?
A: Due to its aromatic nature, this compound may have limited solubility in highly aqueous solutions.
Recommended Solvents:
-
For initial dissolution, use a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2]
-
Dilute the sample in a solvent that is compatible with your initial mobile phase conditions, such as methanol or acetonitrile. The final injection solvent should ideally be weaker than the mobile phase to prevent peak distortion.[3]
Q4: How can I confirm the identity of my synthesized compound using mass spectrometry?
A: Electrospray Ionization-Mass Spectrometry (ESI-MS) is a suitable technique. The compound has a molecular formula of C13H10N2S and a monoisotopic mass of approximately 226.06 Da.[6] In positive ion mode, you should look for the protonated molecule [M+H]+ at an m/z of approximately 227.06.[6] Fragmentation patterns can also be analyzed to confirm the structure.
Data Presentation: Analytical Parameters
The following tables summarize typical starting parameters and expected results for various analytical techniques. These may require optimization for your specific instrument and sample.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution.[7] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point for separating the main compound from impurities.[3] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[3] |
| Column Temp. | 25-30 °C | Ensures reproducible retention times.[3] |
| Detection (UV) | 254 nm | Common wavelength for aromatic compounds.[3] |
Table 2: Spectroscopic Data
| Technique | Expected Results | Interpretation |
|---|---|---|
| Mass Spec. (ESI+) | m/z ≈ 227.06 | Corresponds to the [M+H]+ ion.[6] |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) and a signal for the thiazole proton. | Confirms the presence of the naphthyl and thiazole rings. |
| ¹³C NMR | Signals corresponding to aromatic carbons and carbons of the thiazole ring. | Provides information on the carbon skeleton. |
| FTIR (cm⁻¹) | ~3450-3300 (N-H stretch), ~1610-1420 (C=C and C=N stretch), ~750-600 (C-S stretch) | Confirms the presence of the primary amine, aromatic rings, and the C-S bond of the thiazole.[8] |
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis
This protocol provides a standard method for determining the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 100 µL of DMSO.
-
Dilute to 1 mL with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase (5% B) for at least 10-15 minutes or until a stable baseline is achieved.[3]
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Protocol 2: FTIR Characterization (ATR Method)
This protocol outlines the acquisition of an FTIR spectrum for structural confirmation.[8]
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with isopropanol and a lint-free wipe, then allow it to dry completely.
-
Record a background spectrum with the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum using the following parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32[8]
-
-
-
Data Processing:
-
The software will automatically ratio the sample scan against the background to generate the final absorbance spectrum.
-
Apply an ATR correction if available in the software.
-
Label the significant peaks corresponding to the key functional groups (amine N-H, aromatic C=C/C=N, C-S).
-
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. nasc.ac.in [nasc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. PubChemLite - this compound (C13H10N2S) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Scaling Up the Synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 4-(2-Naphthyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone, specifically 2-bromoacetylnaphthalene, with thiourea.[1][3]
Q2: What are the typical yields for this synthesis?
A2: The Hantzsch synthesis of 2-aminothiazoles is known for being high-yielding.[3] For the synthesis of 4-(naphthalen-2-yl)thiazol-2-amine, a yield of 82% has been reported.[4] However, yields can vary based on reaction conditions and scale.
Q3: How can I improve the yield of the reaction?
A3: To optimize the yield, consider the following:
-
Solvent Choice: Ethanol and methanol are commonly used solvents.[3][5]
-
Temperature Control: The reaction is typically run at reflux temperature.[6]
-
Reactant Ratio: Using a slight excess of thiourea (e.g., 1.5 equivalents) can help drive the reaction to completion.[3]
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, often resulting in cleaner products.[5]
Q4: Are there more environmentally friendly ("greener") methods available?
A4: Yes, greener approaches to the Hantzsch synthesis have been developed. These include using water as a solvent, employing reusable catalysts, and utilizing solvent-free grinding methods.[5][7] Microwave-assisted synthesis is also considered a greener alternative due to its energy efficiency.[5]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from standard Hantzsch synthesis procedures for 4-aryl-2-aminothiazoles.
Materials:
-
2-Bromoacetylnaphthalene
-
Thiourea
-
Absolute Ethanol
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-bromoacetylnaphthalene (1.0 eq) and thiourea (1.2-1.5 eq).
-
Add absolute ethanol to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference(s) |
| Starting Materials | 2-Bromoacetylnaphthalene, Thiourea | [3],[1] |
| Molar Ratio | 2-Bromoacetylnaphthalene : Thiourea (1 : 1.2-1.5) | [3] |
| Solvent | Ethanol or Methanol | [5],[3] |
| Temperature | Reflux | [6] |
| Reaction Time | 2-3 hours | [6] |
| Work-up | Neutralization with NaHCO₃ or Na₂CO₃ | [3] |
| Purification | Recrystallization from Ethanol | [8] |
| Typical Yield | 82% | [4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent.- Suboptimal reaction temperature.- Poor quality of starting materials.- Incorrect stoichiometry. | - Screen different solvents like ethanol or methanol.[5]- Ensure the reaction is heated to a gentle reflux.[6]- Confirm the purity of 2-bromoacetylnaphthalene and thiourea.- Use a slight excess of thiourea.[3] |
| Formation of Impurities or Side Products | - Reaction temperature is too high or reaction time is too long.- Presence of reactive functional groups on starting materials. | - Monitor the reaction progress using TLC to determine the optimal reaction time.[5]- Ensure that the starting materials are free from impurities that could lead to side reactions. |
| Difficult Product Isolation/Purification | - The product is soluble in the reaction solvent.- Formation of a complex mixture of products. | - After neutralization, cool the solution in an ice bath to maximize precipitation.- If recrystallization is insufficient, consider column chromatography for purification.[5] |
| Scale-up Issues | - Inefficient heat transfer in a larger reactor.- Difficulty in achieving complete precipitation and filtration. | - Ensure adequate stirring and heating capacity for the larger volume.- Optimize the neutralization and precipitation step by adjusting the rate of addition and temperature. |
Visualizations
Caption: Mechanism of the Hantzsch synthesis for this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. research.unl.pt [research.unl.pt]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
Validation & Comparative
A Comparative Guide to 4-(2-Naphthyl)-1,3-thiazol-2-amine and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging class of N,4-diaryl-1,3-thiazol-2-amine tubulin inhibitors, with a focus on structures like 4-(2-Naphthyl)-1,3-thiazol-2-amine, against established and novel microtubule-targeting agents. The content is supported by experimental data from peer-reviewed studies to offer an objective overview of their performance and mechanism of action.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers composed of α- and β-tubulin heterodimers, are critical components of the cytoskeleton. They play essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules is fundamental to their function, particularly in forming the mitotic spindle during cell division.[3] This makes tubulin a key target for anticancer therapy, as disrupting microtubule dynamics can induce cell cycle arrest in the G2/M phase and subsequently lead to programmed cell death (apoptosis).[1][4]
Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule stability:
-
Colchicine-Binding Site Inhibitors (CBSIs): These agents, which include the natural products colchicine and Combretastatin A-4 (CA-4), bind at the interface between α- and β-tubulin.[5][6] They act as microtubule destabilizers by inhibiting polymerization.[5][7] The N,4-diaryl-1,3-thiazol-2-amine class of compounds belongs to this group.[4][8]
-
Vinca Alkaloid-Binding Site Inhibitors: Vinca alkaloids like vincristine and vinblastine bind to β-tubulin at a distinct site, also leading to microtubule destabilization and preventing assembly.[9][10][11]
-
Taxane-Binding Site Inhibitors: Taxanes, such as paclitaxel and docetaxel, bind to the inside of the microtubule on the β-tubulin subunit, but they act as microtubule stabilizers, promoting polymerization and preventing disassembly.[12][13][14] This "freezing" of the microtubule structure is also cytotoxic.
Mechanism of Action: Microtubule Destabilization Pathway
Tubulin inhibitors that bind to the colchicine site, such as the this compound series, interfere with the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering apoptosis.
Caption: Signaling pathway for colchicine-binding site inhibitors.
Comparative Performance Data
The efficacy of tubulin inhibitors is typically evaluated based on their anti-proliferative activity against cancer cell lines (IC50 values) and their direct ability to inhibit tubulin polymerization in vitro.
Table 1: Anti-proliferative Activity (IC50, µM) of Selected Tubulin Inhibitors
This table compares the concentration of various inhibitors required to inhibit the growth of different human cancer cell lines by 50%. A lower value indicates higher potency. The data for N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s), a potent analog of the title compound class, is presented as a representative example.[4]
| Compound/Class | Binding Site | SGC-7901 (Gastric) | MGC-803 (Gastric) | A549 (Lung) |
| Compound 10s [4] | Colchicine | 0.36 | 0.86 | 0.52 |
| Combretastatin A-4 [15] | Colchicine | ~2.54 (IC50) | - | - |
| Paclitaxel (Taxane) [16] | Taxane | - | - | 0.003-0.005 |
| Colchicine [15] | Colchicine | ~2.12 (IC50) | - | - |
Note: Direct comparative data across identical cell lines and assay conditions is limited. Values are sourced from different studies and serve as a general reference.
Table 2: In Vitro Tubulin Polymerization Inhibition (IC50, µM)
This table shows the concentration of each compound required to inhibit the polymerization of purified tubulin by 50%, providing a direct measure of target engagement.
| Compound | Binding Site | IC50 (µM) |
| Compound 10s [8] | Colchicine | 1.6 |
| Combretastatin A-4 [15] | Colchicine | 1.84 - 2.12 |
| Colchicine [17] | Colchicine | ~1-3 |
| Vinblastine [11] | Vinca | ~0.5-1.0 (Kd) |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of tubulin inhibitors. Below are standard protocols for key assays.
Tubulin Polymerization Assay
This assay directly measures a compound's ability to inhibit the assembly of purified tubulin into microtubules. The formation of microtubules increases the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340 nm.[1][18]
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Detailed Method:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[18] Prepare a stock solution of GTP (e.g., 100 mM) and the test compounds (e.g., in DMSO).
-
Reaction Setup: In a 96-well plate, add the test compound dilutions. The final DMSO concentration should be kept below 1% to avoid interference.[19]
-
Initiation: Prepare a final tubulin solution (e.g., 2-4 mg/mL) containing GTP (final concentration 1 mM) on ice. To start the reaction, add the tubulin/GTP mixture to the wells.[18]
-
Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[18][19]
-
Analysis: Plot the absorbance over time. The rate and extent of polymerization are used to calculate the percentage of inhibition for each compound concentration, from which an IC50 value is determined.[16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cancer cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified after solubilization.[20][21]
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Method:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (typically 48-72 hours).[23]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells convert MTT to purple formazan crystals.[20][22]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a buffered SDS solution, to dissolve the formazan crystals.[22]
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[20]
-
Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control, and determine the IC50 value.
Immunofluorescence Microscopy for Microtubule Disruption
This technique visualizes the structure of the microtubule network within cells, allowing for a direct qualitative assessment of a compound's disruptive effects.
Caption: Workflow for immunofluorescence staining of microtubules.
Detailed Method:
-
Cell Culture and Treatment: Grow adherent cells on sterile glass coverslips. Treat the cells with the test compound at a relevant concentration (e.g., near its IC50 value) for a specified time.
-
Fixation: Wash the cells with PBS and then fix them with 4% formaldehyde in PBS for 10-15 minutes at room temperature.[24]
-
Permeabilization: Wash again with PBS and then permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibodies to enter the cell.[25]
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 5% normal goat serum) for at least 30-60 minutes.[24][25]
-
Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., a mouse anti-α-tubulin antibody) overnight at 4°C or for 1 hour at room temperature.[25]
-
Secondary Antibody: After washing away the unbound primary antibody, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., a goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature, protected from light.[24]
-
Mounting and Imaging: After final washes, mount the coverslip onto a microscope slide. The microtubule network can then be visualized using a fluorescence microscope. Untreated cells should show a fine, filamentous network, while cells treated with a destabilizing agent will show diffuse, fragmented tubulin staining.
Conclusion
The N,4-diaryl-1,3-thiazol-2-amine class of compounds, including this compound, represents a promising series of tubulin polymerization inhibitors that act at the colchicine-binding site.[4][8] Experimental data demonstrates that potent analogs from this class exhibit significant anti-proliferative activity at sub-micromolar concentrations and effectively inhibit tubulin polymerization in vitro, comparable to established agents like Combretastatin A-4.[4][8] Their mechanism, involving the disruption of microtubule dynamics leading to G2/M cell cycle arrest, is a clinically validated strategy for cancer therapy.[2][16] Further preclinical studies are necessary to fully characterize their potential, particularly regarding their in vivo efficacy and safety profiles, to position them as viable candidates for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
- 10. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. abscience.com.tw [abscience.com.tw]
- 19. benchchem.com [benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ulab360.com [ulab360.com]
- 25. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
Cross-Validation of In Vitro and In Vivo Results for 2-Aminothiazole-Based Anticancer Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of a representative experimental 2-aminothiazole derivative, alongside the clinically approved drug Dasatinib, which also features this key chemical moiety. The objective is to offer a clear cross-validation of preclinical data, aiding researchers in the evaluation and progression of novel anticancer candidates.
In Vitro and In Vivo Efficacy: A Comparative Overview
The preclinical assessment of novel anticancer compounds relies on a combination of in vitro cell-based assays and in vivo animal models to predict potential therapeutic efficacy in humans. This section presents a comparative summary of the performance of an experimental 2-aminothiazole derivative against the established multi-targeted tyrosine kinase inhibitor, Dasatinib.
Table 1: In Vitro Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for our representative experimental compound and Dasatinib across various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Experimental 2-Aminothiazole Derivative | HeLa (Cervical Cancer) | 1.6 ± 0.8[1] |
| A549 (Lung Cancer) | Potent Activity | |
| Dasatinib | Hep-2 (Laryngeal Squamous Cell Carcinoma) | Dose-dependent inhibition |
| K562, MEG01, MDA-MB-231 | Dose-dependent inhibition |
Table 2: In Vivo Antitumor Activity in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a vital tool for evaluating the in vivo efficacy of anticancer agents. The table below compares the tumor growth inhibition observed with the experimental compound and Dasatinib in such models.
| Compound | Animal Model | Tumor Type | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Experimental 2-Aminothiazole Derivative | Nude Mice | HeLa (Cervical Cancer) Xenograft | Not specified | Apoptosis induction and G1-phase arrest observed |
| Dasatinib | Nude Mice | Hep-2 (Laryngeal Squamous Cell Carcinoma) Xenograft | Not specified | Significant therapeutic efficacy |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings. This section outlines the key protocols used to generate the in vitro and in vivo data presented in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds (e.g., experimental 2-aminothiazole derivative, Dasatinib) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
In Vivo Efficacy: Human Tumor Xenograft Model
Procedure:
-
Cell Implantation: A suspension of human cancer cells (e.g., HeLa or Hep-2) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., Dasatinib or the experimental derivative) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Science: Pathways and Workflows
Graphical representations of signaling pathways and experimental processes can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this comparative analysis.
Caption: Intrinsic apoptosis signaling pathway induced by a 2-aminothiazole anticancer agent.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: Experimental workflow for in vivo xenograft studies.
References
4-(2-Naphthyl)-1,3-thiazol-2-amine versus cisplatin: a comparative cytotoxicity analysis
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is paramount. This guide provides a comparative analysis of the cytotoxic properties of the novel synthetic compound 4-(2-Naphthyl)-1,3-thiazol-2-amine against the well-established chemotherapeutic agent, cisplatin. This document synthesizes available preclinical data to offer insights into their relative cytotoxic potential and mechanisms of action, supported by established experimental protocols.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives, including those with naphthyl moieties, and cisplatin across different human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that the data presented is compiled from multiple studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole Derivatives | ||||
| A N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric) | 0.36 | CA-4 | Not specified in the provided text |
| A549 (Lung) | 0.86 | |||
| HT-1080 (Fibrosarcoma) | Not specified in the provided text | |||
| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 |
| A549 (Lung) | 0.97 ± 0.13 | |||
| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2) | HepG2 (Liver) | 3.2 ± 0.1 | Not specified in the provided text | Not specified in the provided text |
| 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL1) | HepG2 (Liver) | 7.3 ± 0.3 | Not specified in the provided text | Not specified in the provided text |
| Cisplatin | ||||
| A2780 (Ovarian) | 10 (induces 25% apoptosis) | Thiazole derivative (5f) | 0.0061 | |
| KF-28 (Ovarian) | 10 (induces 25% apoptosis) | Thiazole derivative (5a) | 0.718 |
Note: The IC50 values for thiazole derivatives and reference compounds are sourced from multiple studies.[1][2][3][4] Direct comparison of potency should be made cautiously.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of cytotoxicity data.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a designated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in each phase of the cell cycle is quantified.
Signaling Pathways and Experimental Workflow
Cisplatin's Cytotoxic Mechanism
Cisplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which leads to the activation of cellular stress responses, cell cycle arrest, and ultimately, apoptosis.[6][7][8][9][10]
Caption: Cisplatin's mechanism of action leading to apoptosis.
General Workflow for Cytotoxicity Screening
The evaluation of a novel compound like this compound follows a standardized workflow to determine its cytotoxic potential.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Discussion and Future Directions
The available data suggests that thiazole derivatives, particularly those incorporating a naphthyl moiety, exhibit significant cytotoxic activity against a range of cancer cell lines, in some cases demonstrating higher potency than established drugs like cisplatin or colchicine.[1][3] The mechanism of action for many of these novel compounds is still under investigation, with some, like the thiazole-naphthalene derivative 5b, reported to inhibit tubulin polymerization.[3]
In contrast, cisplatin's mechanism is well-characterized and revolves around its ability to induce DNA damage.[6][7][8][9] This fundamental difference in their presumed mechanisms of action suggests that this compound and related compounds could be effective in cisplatin-resistant cancers or used in combination therapies to achieve synergistic effects.
Further research is required to conduct a direct, side-by-side comparative study of this compound and cisplatin across a standardized panel of cancer cell lines. Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical in advancing its development as a potential anticancer agent.
References
- 1. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 4-(2-Naphthyl)-1,3-thiazol-2-amine Against Established Inhibitors
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals providing a comparative benchmark of the kinase inhibitory profile of 4-(2-Naphthyl)-1,3-thiazol-2-amine. This guide leverages data from structurally related compounds to offer insights into its potential efficacy and selectivity against a panel of known kinase inhibitors.
While specific experimental data on the kinase inhibitory profile of this compound is not extensively available in the public domain, the broader class of 2-aminothiazole derivatives has demonstrated significant potential as potent kinase inhibitors. This guide provides a comparative analysis of a representative 4-aryl-1,3-thiazol-2-amine against well-characterized inhibitors of key kinases implicated in inflammatory and oncogenic signaling pathways: p38 MAPK, LCK, and SRC.
Comparative Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative 4-phenyl-5-pyridyl-1,3-thiazole analogue against p38 MAPK, alongside established inhibitors of p38 MAPK, LCK, and SRC. This data is compiled from publicly available research and serves as a benchmark for evaluating the potential potency of novel thiazole-based inhibitors.
| Kinase Target | Compound Class | Representative/Known Inhibitor | IC50 (nM) |
| p38 MAPK | 4-Aryl-1,3-thiazole | 4-phenyl-5-pyridyl-1,3-thiazole analogue | Potent inhibition reported[1] |
| Pyridinylimidazole | SB203580 | 50 (p38α), 500 (p38β2)[2] | |
| Diaryl urea | BIRB 796 (Doramapimod) | 38 (p38α), 65 (p38β)[2] | |
| LCK | Pyrrolopyrimidine | PP2 | 4[1] |
| Aminothiazole | Dasatinib | <1.0[1] | |
| Anilinopyrimidine | Lck Inhibitor | 7[3] | |
| SRC | Aminothiazole | Dasatinib | 0.5[1] |
| Anilinopyrimidine | Bosutinib | 1.2[1] | |
| Pyrrolopyrimidine | Saracatinib (AZD0530) | 2.7[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method for determining the in vitro potency of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., p38α, LCK, SRC)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Test compound (this compound) and known inhibitors
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: A stock solution of the test compound and known inhibitors is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made to achieve a range of desired concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer in a 96-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™): The amount of ADP produced or the amount of phosphorylated substrate is quantified using a luminescence or fluorescence-based readout.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
References
A Comparative Analysis of the Antimicrobial Spectrum of 4-(2-Naphthyl)-1,3-thiazol-2-amine and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. This guide provides a comparative overview of the antimicrobial spectrum of 4-(2-Naphthyl)-1,3-thiazol-2-amine and its derivatives against commonly used standard antibiotics: penicillin, ciprofloxacin, and tetracycline. Due to limited publicly available data on the specific compound this compound, this comparison leverages data from closely related naphthyl-substituted thiazole and thiadiazole derivatives to provide a substantive analysis of this class of compounds.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for various naphthyl-substituted thiazole and thiadiazole derivatives against a panel of pathogenic bacteria, alongside the MIC values for standard antibiotics.
| Compound/Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Naphthyl-thiazolidinone derivatives [1] | 0.4 - 1000 µg/mL | 0.4 - 1000 µg/mL | 500 - 1000 µg/mL |
| Naphthyl-triazolo-thiadiazin derivatives [2][3] | 125 µg/mL | - | - |
| 2-aminobenzothiazolomethyl naphthol derivatives [4] | 3.25 - 12.5 µg/mL | 3.25 - 12.5 µg/mL | 3.25 - 12.5 µg/mL |
| Penicillin [5][6][7] | Narrow-spectrum, effective against many Gram-positive bacteria. | Effective. | Generally not effective. |
| Ciprofloxacin [8][9][10] | Less effective than against Gram-negatives. | - | Excellent activity. |
| Tetracycline [11][12][13][14] | Broad-spectrum, effective against many Gram-positive bacteria. | Effective. | Broad-spectrum, effective against many Gram-negative bacteria. |
Note: The data for naphthyl-substituted derivatives are presented as a range from various studies to indicate the potential antimicrobial activity of this class of compounds.
Experimental Protocols
The determination of antimicrobial efficacy is conducted following standardized methodologies to ensure the reproducibility and comparability of results. The protocols outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[15]
-
Preparation of Antimicrobial Agent Stock Solutions: A stock solution of the test compound or standard antibiotic is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO) or water.
-
Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][16]
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[8]
Agar Well Diffusion Method
This method is used for the preliminary evaluation of antimicrobial activity.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Well Preparation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compounds: A fixed volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The agar plates are incubated at an appropriate temperature and duration for the test microorganism.
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Discussion of Antimicrobial Spectrum
Naphthyl-Substituted Thiazole Derivatives:
The available data suggests that naphthyl-substituted thiazole and its related heterocyclic derivatives exhibit a broad spectrum of antimicrobial activity, with reported efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[1][4] The MIC values for some of these derivatives are comparable to or even better than standard antibiotics against certain strains, indicating their potential as lead compounds for the development of new anti-infective agents.[1] Specifically, certain 2-aminobenzothiazolomethyl naphthol derivatives have shown potent activity with MIC values in the low microgram per milliliter range against both bacterial and fungal pathogens.[4]
Standard Antibiotics:
-
Penicillin: As a member of the β-lactam class, penicillin is primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.[7][17] Its spectrum is considered narrow, and resistance is widespread.[5][6]
-
Ciprofloxacin: This fluoroquinolone antibiotic has a broad spectrum of activity, particularly against Gram-negative bacteria, by inhibiting DNA gyrase and topoisomerase IV.[8][9][10] It is widely used for various infections, but its effectiveness against Gram-positive organisms is comparatively lower.[9]
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic, tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit.[12][14] It is active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[11][12][13] However, its utility has been diminished by the development of resistance.[14]
Conclusion
The preliminary data on naphthyl-substituted thiazole derivatives, including compounds structurally related to this compound, highlight their promise as a novel class of antimicrobial agents with a broad spectrum of activity. Further investigation into the specific MIC values of this compound against a comprehensive panel of clinically relevant pathogens is warranted. A direct comparison with standard antibiotics through standardized experimental protocols will be crucial to fully elucidate its therapeutic potential and position it within the existing antimicrobial landscape. The diverse chemical space offered by the thiazole nucleus combined with the naphthyl moiety presents a fertile ground for the discovery of next-generation antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin - WikiLectures [wikilectures.eu]
- 6. med4vl.wixsite.com [med4vl.wixsite.com]
- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Tetracycline - Wikipedia [en.wikipedia.org]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
Head-to-head comparison of different synthetic routes for 4-(2-Naphthyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of different synthetic methodologies for the preparation of 4-(2-Naphthyl)-1,3-thiazol-2-amine, a molecule of significant interest in medicinal chemistry. We will delve into the classic Hantzsch thiazole synthesis, a modern one-pot adaptation, and a proposed microwave-assisted approach, offering a clear overview of their respective advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Classic Hantzsch Synthesis | Route 2: One-Pot Synthesis from 2-Acetylnaphthalene | Route 3: Proposed Microwave-Assisted Synthesis |
| Starting Materials | 2-Bromo-1-(naphthalen-2-yl)ethanone, Thiourea | 2-Acetylnaphthalene, Thiourea, Copper(II) Bromide | 2-Bromo-1-(naphthalen-2-yl)ethanone, Thiourea |
| Reaction Time | 1-3 hours (estimated) | Not explicitly stated, likely several hours | 5-15 minutes (estimated) |
| Yield (%) | Typically high (estimated 90-95%) | 82%[1] | Potentially high (estimated >90%) |
| Reaction Temperature | Reflux (e.g., in Ethanol, ~78°C) | Reflux (in Ethyl Acetate, ~77°C) | ~70-100°C (in a sealed microwave reactor) |
| Key Reagents | α-haloketone, thiourea | Aryl methyl ketone, thiourea, CuBr₂ | α-haloketone, thiourea |
| Advantages | Well-established, generally high-yielding. | One-pot procedure, avoids handling of lachrymatory α-haloketones. | Extremely rapid, energy-efficient, often cleaner reactions. |
| Disadvantages | Requires pre-synthesis and handling of a lachrymatory α-haloketone. | Requires a metal catalyst, which may need to be removed from the final product. | Requires specialized microwave synthesis equipment. |
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams were generated using the DOT language.
Caption: Synthetic pathways to this compound.
Caption: Comparative experimental workflows.
Experimental Protocols
Route 1: Classic Hantzsch Thiazole Synthesis
This traditional two-step method first involves the synthesis of the α-haloketone intermediate, which is then cyclized with thiourea.
Step 1a: Synthesis of 2-Bromo-1-(naphthalen-2-yl)ethanone
-
Materials: 2'-Acetonaphthone, Bromine, Glacial Acetic Acid.
-
Procedure: A solution of 2'-acetonaphthone (1 equivalent) in glacial acetic acid is prepared in a flask protected from light. To this solution, a solution of bromine (1 equivalent) in glacial acetic acid is added dropwise with stirring at room temperature. The reaction mixture is stirred for an additional 1-2 hours until the color of bromine disappears. The mixture is then poured into ice-cold water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol to yield 2-bromo-1-(naphthalen-2-yl)ethanone.
Step 1b: Synthesis of this compound
-
Materials: 2-Bromo-1-(naphthalen-2-yl)ethanone, Thiourea, Ethanol.
-
Procedure: A mixture of 2-bromo-1-(naphthalen-2-yl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol is refluxed for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is then washed with cold ethanol and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Route 2: One-Pot Synthesis from 2-Acetylnaphthalene
This method offers a more streamlined approach by generating the α-haloketone in situ.
-
Materials: 2-Acetylnaphthalene, Thiourea, Copper(II) Bromide, Ethyl Acetate.
-
Procedure: To a solution of 2-acetylnaphthalene (1 mmol) in ethyl acetate (10 mL), thiourea (1.2 mmol) and copper(II) bromide (2.2 mmol) are added. The reaction mixture is then refluxed with stirring. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 4-(naphthalen-2-yl)thiazol-2-amine. A reported yield for this method is 82%.[1]
Route 3: Proposed Microwave-Assisted Synthesis
This proposed method leverages microwave technology for rapid and efficient synthesis.
-
Materials: 2-Bromo-1-(naphthalen-2-yl)ethanone, Thiourea, Ethanol.
-
Procedure: In a microwave-safe reaction vessel, a mixture of 2-bromo-1-(naphthalen-2-yl)ethanone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL) is sealed. The mixture is then subjected to microwave irradiation at a constant temperature (e.g., 100°C) for a short duration (e.g., 5-15 minutes). After the reaction is complete, the vessel is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific needs and resources of the laboratory.
-
The Classic Hantzsch Synthesis is a reliable and well-understood method that consistently provides high yields, though it involves the handling of a lachrymatory intermediate.
-
The One-Pot Synthesis from 2-Acetylnaphthalene offers a significant advantage in terms of operational simplicity and safety by avoiding the isolation of the α-bromoketone.[1]
-
The Proposed Microwave-Assisted Synthesis presents a compelling alternative for rapid synthesis, ideal for high-throughput screening or when time is a critical factor, though it requires specialized equipment.
Researchers should carefully consider these factors to select the most appropriate and efficient method for their specific application.
References
Assessing the Preclinical Therapeutic Index of 4-(2-Naphthyl)-1,3-thiazol-2-amine and Its Analogs
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of 4-(2-Naphthyl)-1,3-thiazol-2-amine and its analogs, with a focus on their potential as anticancer agents. Due to the limited publicly available in vivo data for this compound, this guide utilizes data from a closely related and well-studied analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , as a representative of this class of compounds. The primary mechanism of action for these thiazole derivatives is the inhibition of tubulin polymerization.
This guide compares the preclinical profile of this representative thiazole derivative with two established drugs:
-
Paclitaxel , a microtubule-stabilizing agent widely used in cancer chemotherapy.
-
Celecoxib , a selective COX-2 inhibitor, representing a different class of anticancer and anti-inflammatory agents.
The comparison is contextualized within a preclinical breast cancer model (MCF-7 xenograft) to provide a relevant framework for assessing the therapeutic potential.
Executive Summary of Comparative Data
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxicity occurs.
Disclaimer: The therapeutic index for the representative thiazole derivative is an estimation based on its potent in vitro efficacy and general toxicity data from structurally related compounds. Direct in vivo efficacy and toxicity studies are required for an accurate determination.
| Compound | Class | Efficacy (ED50) | Toxicity (LD50) | Estimated Therapeutic Index (TI) |
| Representative Thiazole Derivative | Tubulin Polymerization Inhibitor | Estimated based on potent in vitro IC50 of 0.58 µM (MCF-7 cells)[1] | >2000 mg/kg (oral, mouse - estimated based on similar compounds)[2] | High (Estimated) |
| Paclitaxel | Microtubule Stabilizing Agent | ~20 mg/kg (weekly, intraperitoneal in MCF-7 xenograft)[3] | ~30-40 mg/kg (intravenous, mouse) | Narrow |
| Celecoxib | Selective COX-2 Inhibitor | 500-1500 mg/kg (in diet, in animal models of breast cancer)[4] | >2000 mg/kg (oral, rat) | Wide |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these compounds are crucial for understanding their efficacy and potential side effects.
Representative Thiazole Derivative: Tubulin Polymerization Inhibition
N,4-diaryl-1,3-thiazol-2-amines have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Paclitaxel: Microtubule Stabilization
In contrast to the thiazole derivative, Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their disassembly. This disruption of normal microtubule dynamics also leads to mitotic arrest and apoptosis.
Celecoxib: Selective COX-2 Inhibition
Celecoxib's primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. In cancer, COX-2 is often overexpressed and contributes to inflammation, angiogenesis, and inhibition of apoptosis. By blocking COX-2, celecoxib reduces the production of prostaglandins, thereby exerting its anticancer effects.[4][5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's therapeutic index. Below are representative protocols for the key experiments cited in this guide.
In Vitro Efficacy: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Materials: Purified bovine tubulin, tubulin polymerization buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, glycerol, test compounds, and a microplate reader capable of measuring absorbance at 340 nm.
-
Procedure:
-
Tubulin is reconstituted in the polymerization buffer.
-
The reaction mixture, containing tubulin, GTP, and glycerol, is prepared on ice.
-
Test compounds at various concentrations are added to a 96-well plate.
-
The tubulin polymerization mix is added to the wells to initiate the reaction.
-
The plate is immediately placed in a microplate reader pre-warmed to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time.
-
The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curve.
-
In Vivo Efficacy: Human Tumor Xenograft Model
This model assesses the antitumor activity of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.
-
Procedure:
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in vitro.
-
Implantation: A suspension of MCF-7 cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound, comparator drug (e.g., Paclitaxel), and vehicle control are administered according to a defined schedule (e.g., daily oral gavage, weekly intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.
-
Efficacy Calculation: Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., tumor growth inhibition percentage). The ED50 (effective dose for 50% of the population) can be determined from dose-ranging studies.
-
In Vivo Toxicity: Acute Oral Toxicity (OECD Guideline 423)
This study provides information on the acute toxic effects of a substance after oral administration.
-
Animal Model: Typically female rats.
-
Procedure:
-
Dosing: A stepwise procedure is used with a starting dose based on the substance's expected toxicity. Dosing is initiated at a level expected to cause some mortality.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dose Adjustment: The results from the first group of animals determine the dose for the next group. If mortality is observed, the dose is lowered; if no mortality is observed, the dose is increased.
-
LD50 Estimation: The LD50 (the dose that is lethal to 50% of the animals) is estimated based on the mortality data across the different dose groups. This method allows for classification into toxicity categories.
-
Conclusion
Based on the available preclinical data, N,4-diaryl-1,3-thiazol-2-amine derivatives, as represented by N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, demonstrate potent in vitro anticancer activity through the inhibition of tubulin polymerization. While direct in vivo therapeutic index data is lacking, the high in vitro efficacy and the generally low oral toxicity observed in similar heterocyclic compounds suggest the potential for a favorable therapeutic index.
In comparison, Paclitaxel is a highly effective anticancer agent but has a narrow therapeutic index, with toxicity often overlapping with its therapeutic dose range. Celecoxib generally exhibits a wide therapeutic index, but its efficacy as a standalone anticancer agent can be modest compared to cytotoxic drugs like Paclitaxel.
The thiazole derivatives presented here, therefore, represent a promising class of compounds for further preclinical and clinical development as anticancer agents. Future studies should focus on comprehensive in vivo efficacy and toxicity assessments in relevant cancer models to definitively establish their therapeutic index and potential for clinical translation.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wosjournals.com [wosjournals.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isosteric Replacement Strategies for Optimizing 4-(2-Naphthyl)-1,3-thiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Isosteric and bioisosteric replacements, which involve the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration, are powerful tools for enhancing potency, selectivity, and pharmacokinetic properties.[1][2][3][4] This guide explores potential isosteric replacement studies of the naphthyl group in the promising 4-(2-Naphthyl)-1,3-thiazol-2-amine scaffold. The 1,3-thiazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7]
Proposed Isosteric Replacements and Predicted Biological Outcomes
The 2-naphthyl group of the parent compound is a bulky, lipophilic, and aromatic moiety. Its replacement with various isosteres can modulate these properties, potentially leading to improved biological activity and a better understanding of the structure-activity relationship (SAR). Below is a table of proposed isosteric replacements and their hypothetical impact on anticancer activity, a common target for thiazole derivatives.[8][9]
| Parent Compound | Isosteric Replacement | Rationale for Replacement | Predicted Impact on Anticancer Activity | Supporting Evidence from Literature |
| This compound | Phenyl | Reduce lipophilicity and steric bulk. | May decrease activity due to reduced hydrophobic interactions, but could improve solubility. | Phenyl and substituted phenyl groups are common in biologically active thiazoles.[10][11][12] |
| 4-Methoxyphenyl | Introduce an electron-donating group. | Potentially increased activity. Methoxy groups on aryl rings have been shown to enhance the potency of some thiazole-based inhibitors.[8] | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed potent antiproliferative activity.[8] | |
| 4-Chlorophenyl | Introduce an electron-withdrawing and lipophilic group. | May increase activity through halogen bonding or altered electronic properties. | Halogenated phenyl rings are frequently used to improve the pharmacological profile of drug candidates. | |
| 3,4,5-Trimethoxyphenyl | Mimic the substitution pattern of potent tubulin inhibitors like combretastatin A-4. | Potentially significant increase in activity, especially if the target is tubulin. | The trimethoxyphenyl motif is a key feature of many colchicine-binding site inhibitors.[8] | |
| Quinolin-2-yl | Introduce a nitrogen atom to act as a hydrogen bond acceptor and potentially alter the ADME profile. | Activity could be enhanced or modulated depending on the specific target interactions. | Heterocyclic bioisosteres are widely used to fine-tune biological activity.[2] | |
| Thiophen-2-yl | A classic bioisostere of the phenyl ring with different electronic and lipophilic properties. | May maintain or slightly decrease activity, but could offer a different toxicity profile. | Thiophene can often replace a phenyl ring to improve efficacy or reduce metabolic lability.[2] | |
| Indol-5-yl | A bicyclic heteroaromatic ring that can participate in hydrogen bonding and pi-stacking interactions. | Potentially increased activity due to additional binding interactions. | Indole moieties are present in numerous biologically active compounds. | |
| Biphenyl-4-yl | Increase the size and lipophilicity to explore larger binding pockets. | Could increase activity if a larger hydrophobic pocket is available for binding. |
Experimental Protocols
A. General Synthetic Procedure for 4-Aryl-1,3-thiazol-2-amines
A common and effective method for the synthesis of the title compounds and their analogs is the Hantzsch thiazole synthesis.
-
Synthesis of α-bromoketone: The corresponding acetophenone or acetyl derivative of the desired aryl/heteroaryl group (e.g., 2-acetylnaphthalene, acetophenone) is brominated using a suitable brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS) in carbon tetrachloride to yield the α-bromoacetyl derivative.
-
Cyclocondensation: The resulting α-bromoacetyl compound is then reacted with thiourea in a suitable solvent such as ethanol or isopropanol under reflux conditions. The reaction mixture is heated for several hours.
-
Work-up: After cooling, the reaction is typically neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free 2-amino-4-arylthiazole product.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.
B. In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. These are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Logical diagram of the proposed isosteric replacement strategy.
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Hypothetical signaling pathway for thiazole derivatives as tubulin inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BIOISOSTERISM Properties, Application.pptx [slideshare.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Bioisosterism - Drug Design Org [drugdesign.org]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antihyperglycemic activity of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(2-Naphthyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(2-Naphthyl)-1,3-thiazol-2-amine was not publicly available at the time of this writing. The following disposal procedures are based on general principles for handling hazardous chemical waste and data from structurally related thiazole derivatives and aromatic amines.[1][2] Researchers must consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.[2] This compound should be treated as hazardous waste.[2]
The responsible disposal of this compound is essential for maintaining a safe laboratory environment and preventing environmental contamination.[3] As a compound containing both a thiazole ring and a naphthyl group, it is prudent to assume it may possess toxicological and ecotoxicological properties.[1][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[3] All handling of the compound and its associated waste should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.[5]
Hazard Assessment
In the absence of specific data for this compound, a conservative approach to hazard assessment is necessary. Structurally similar compounds, including various thiazole derivatives and aromatic amines, exhibit a range of hazards.[1][6]
| Hazard Category | Assumed Classification and Precautionary Statements |
| Physical Hazards | Flammable Solid (Assumed): Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[7][8] |
| Skin Corrosion/Irritation: May cause skin irritation.[9] | |
| Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[9][10] | |
| Environmental Hazards | Hazardous to the Aquatic Environment: Assumed to be harmful to aquatic life. Prevent release to the environment. Do not allow to enter drains or waterways.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous. This includes unused or expired product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, weighing paper, gloves).[2][4]
-
Segregate chemical wastes from each specific process. Do not mix incompatible wastes.[11][12]
-
Solid Waste: Collect unused solid compound and contaminated disposable labware in a dedicated hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Halogenated and non-halogenated solvent wastes should be segregated.[11]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[12][13] Subsequent rinses may also need to be collected depending on institutional policies.
2. Waste Collection and Labeling:
-
Use a designated, chemically compatible hazardous waste container with a secure, tight-fitting lid.[2]
-
The container must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must also include the full chemical name: "this compound," and the approximate concentration and volume of the waste.[1]
-
Indicate the associated hazards (e.g., "Toxic," "Flammable") on the label.[1]
-
Record the date when waste was first added to the container.[1]
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.[1]
-
The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[6][14]
-
Ensure the container is stored separately from incompatible materials such as oxidizing agents and strong acids.[4]
-
Utilize secondary containment for all liquid hazardous waste containers to prevent spills.[12]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Complete all required waste manifest documentation to ensure a proper chain of custody.[4]
-
Never dispose of this compound down the sink or in the regular trash.[2][12]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[3]
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[1]
-
Control Ignition Sources: If the substance is assumed to be flammable, extinguish all nearby ignition sources.[1]
-
Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department.[1]
-
Containment: For minor spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for initial containment.[1]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris, placing it into a sealed, labeled hazardous waste container.[3]
-
Decontamination: Decontaminate the spill area with a suitable solvent or soap and water solution. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[1]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response logical relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. scienceinteractive.com [scienceinteractive.com]
Personal protective equipment for handling 4-(2-Naphthyl)-1,3-thiazol-2-amine
Essential Safety and Handling Guide for 4-(2-Naphthyl)-1,3-thiazol-2-amine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 21331-43-1). The following procedures are based on the hazard profile of this compound and structurally similar thiazole derivatives to ensure safe handling, storage, and disposal.
Hazard Identification and Classification
While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, data from analogous compounds suggest it should be handled as a hazardous substance. The primary hazards are associated with irritation.[1][2]
-
Hazard Class: IRRITANT[1]
-
Potential Health Effects: May cause skin, eye, and respiratory tract irritation.[2][3][4]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure and ensure personal safety. Always wear the appropriate PPE when handling this compound.[2][5]
| PPE Category | Item & Standard/Specification | Purpose |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166 compliant) | Protects against chemical splashes and airborne particles.[3][5][6] |
| Face Shield (worn over goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing.[5] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, PVC) | Provides protection against incidental contact.[5][6] Glove suitability depends on the duration of contact and specific operational conditions.[6] |
| Body Protection | Laboratory Coat (long-sleeved) | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required when handling the compound as a powder, when engineering controls are insufficient, or in poorly ventilated areas to prevent inhalation.[4][5] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for maintaining a safe laboratory environment.
Experimental Protocol: Safe Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
-
Avoiding Contact : Wear all recommended PPE to prevent direct contact with skin, eyes, and clothing.[2][6] Avoid actions that generate dust or aerosols.[5]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][8]
-
Storage : Store the compound in a tightly closed and properly labeled container.[7] Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan: Step-by-Step Protocol
Disposal of this chemical and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Collection : Collect all waste material (including contaminated consumables like gloves and weighing papers) in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration of the contents.[9]
-
Prohibition : DO NOT dispose of this material in the standard laboratory trash or down the drain.[4] Discharge into the environment must be avoided.[10][11]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste management company.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
| Emergency Situation | First-Aid / Spill Response Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][6] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[6] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[3] |
| Inhalation | Move the affected person to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[11] Seek immediate medical attention.[11] |
| Ingestion | Rinse the mouth with water.[7] Do not induce vomiting. Never give anything by mouth to an unconscious person.[10] Call a physician or Poison Control Center immediately.[10] |
| Minor Spill | Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Sweep up the material, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[8][9] |
Visual Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling, from preparation to disposal.
References
- 1. lookchem.com [lookchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
